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Core Science & Biosynthesis

Foundational

Chemical structure of tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Technical Whitepaper: The Structural & Synthetic Utility of tert-Butyl 5-aminoisoindoline-2-carboxylate Part 1: Executive Summary & Structural Analysis tert-Butyl 5-amino-2H-isoindole-2-carboxylate (commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Structural & Synthetic Utility of tert-Butyl 5-aminoisoindoline-2-carboxylate

Part 1: Executive Summary & Structural Analysis

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (commonly referred to in practical medicinal chemistry as tert-butyl 5-aminoisoindoline-2-carboxylate ) is a high-value heterocyclic building block. It serves as a critical "privileged scaffold" in the synthesis of targeted protein degraders (PROTACs), DNA-encoded libraries (DELs), and cereblon (CRBN) modulators.

While the nomenclature "2H-isoindole" suggests an unsaturated aromatic system, the commercially relevant and stable entity is the 1,3-dihydro derivative (isoindoline). The fully aromatic isoindole is kinetically unstable and prone to polymerization; thus, the Boc-protected isoindoline acts as the stable, synthetic equivalent for introducing the rigid bicyclic core into drug candidates.

Physiochemical Profile[1][2][3][4]
PropertyData
IUPAC Name tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Common Name N-Boc-5-aminoisoindoline
CAS Number 264916-06-5
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
LogP (Predicted) ~2.52
TPSA 55.56 Ų
Physical State Viscous yellow oil or low-melting solid (depending on purity)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Part 2: Structural Visualization

The following diagram illustrates the core topology of the molecule, highlighting the distinction between the stable isoindoline core and the reactive isoindole system.

ChemicalStructure Fig 1: Structural Topology of tert-Butyl 5-aminoisoindoline-2-carboxylate Core Isoindoline Core (1,3-Dihydro-2H-isoindole) FunctionalHandle 5-Amino Group (-NH2) Core->FunctionalHandle Substitution (Pos 5) Note Note: The '2H-isoindole' name often implies the 1,3-dihydro form in catalogs due to isoindole instability. Core->Note ProtectingGroup Boc Group (tert-Butoxycarbonyl) ProtectingGroup->Core N-Protection (Pos 2)

Part 3: Synthetic Methodology

The synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate is a classic example of chemoselective reduction . The precursor, tert-butyl 5-nitroisoindoline-2-carboxylate, must be reduced without compromising the acid-labile Boc group or the benzyl-like C-N bonds of the isoindoline ring.

Protocol: Catalytic Hydrogenation (Pd/C)

Rationale: This method avoids the use of harsh acidic reducing agents (like SnCl₂/HCl) which would deprotect the Boc group (cleaving the tert-butyl carbamate to the free amine).

Reagents:

  • Substrate: tert-Butyl 5-nitroisoindoline-2-carboxylate (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10-20 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous)

  • Hydrogen Source: H₂ gas (balloon pressure or 1 atm)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the nitro-precursor in anhydrous MeOH (0.1 M concentration).

  • Purging: Degas the solution with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (prevents catalyst poisoning and ignition risks).

  • Catalyst Addition: Carefully add 10 wt% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Switch the atmosphere to H₂ using a balloon. Stir vigorously at Room Temperature (25°C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LCMS. The nitro group (starting material) is non-polar; the amine product is more polar and will show a distinct [M+H]+ peak at 235.1.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as a yellow oil or solid in >95% yield without further column chromatography.

SynthesisPath Fig 2: Chemoselective Reduction Pathway Nitro Precursor: tert-Butyl 5-nitroisoindoline-2-carboxylate Conditions Conditions: H2 (1 atm), 10% Pd/C MeOH, RT, 4-16h Nitro->Conditions Product Product: tert-Butyl 5-aminoisoindoline-2-carboxylate (Yield >95%) Conditions->Product Reduction of -NO2 to -NH2

Part 4: Applications in Drug Discovery

The 5-aminoisoindoline scaffold is a bioisostere of the indoline and tetrahydroisoquinoline cores. Its primary utility lies in its rigidity and the vectors it provides for substitution.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the 5-amino group serves as a critical attachment point.

  • Mechanism: The isoindoline nitrogen (protected by Boc) can be deprotected and coupled to an E3 ligase ligand (e.g., Thalidomide analogs for Cereblon).

  • Vector: The 5-amino group is then coupled to the "Linker" which connects to the Target Protein Ligand.

  • Advantage: The rigid bicyclic system reduces the conformational entropy penalty upon binding compared to flexible linear alkyl chains.

Cereblon (CRBN) Modulators

While classic IMiDs (Immunomodulatory imide drugs) like Lenalidomide contain a glutarimide ring, the isoindoline core is often explored in "Next-Gen" degraders to alter solubility and metabolic stability profiles.

DNA-Encoded Libraries (DELs)

Due to the high fidelity of the amine acylation and the stability of the Boc group during DNA-tagging chemistry, this molecule is a standard "building block" in combinatorial libraries used to screen for novel binders.

PROTAC_Assembly Fig 3: Role of the Scaffold in PROTAC Assembly Scaffold 5-Amino-Isoindoline (The Core) Linker PEG/Alkyl Linker Scaffold->Linker Amide Bond (via 5-NH2) E3Ligand E3 Ligase Binder (e.g., Thalidomide) Scaffold->E3Ligand N-Alkylation (after Boc removal) Warhead Target Protein Ligand (e.g., Kinase Inhibitor) Linker->Warhead

Part 5: Handling & Stability (Expert Insights)

  • Oxidation Sensitivity: Like most electron-rich anilines, the 5-amino group is susceptible to oxidation. Upon storage, the compound may darken from yellow to brown. Recommendation: Store under Argon at -20°C for long-term stability.

  • Boc-Lability: The tert-butyl carbamate is stable to basic conditions (e.g., LiOH, K₂CO₃) but will degrade rapidly in TFA or HCl/Dioxane. Ensure all base-catalyzed alkylations on the 5-amino group are performed before any acidic treatments.

  • Safety: The precursor (nitro compound) and the product are not classified as high-explosives, but standard PPE (gloves, goggles) is mandatory due to potential skin sensitization common with aromatic amines.

References

  • ChemicalBook. (2025).[1] TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). tert-Butyl 5-aminoisoindoline-2-carboxylate Product Sheet. Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate.[4][1][2][5] National Library of Medicine. Retrieved from

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding isoindoline/phthalimide scaffolds in drug dev).
  • ChemScene. (2025). tert-Butyl 5-aminoisoindoline-2-carboxylate MSDS and Data. Retrieved from

Sources

Exploratory

Technical Guide: Properties & Applications of N-Boc-5-aminoisoindoline in Drug Design

The following technical guide details the properties, synthesis, and applications of N-Boc-5-aminoisoindoline (often commercially cataloged under the broader "isoindole" category). This intermediate is a critical bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of N-Boc-5-aminoisoindoline (often commercially cataloged under the broader "isoindole" category). This intermediate is a critical bifunctional scaffold in modern medicinal chemistry, particularly for Targeted Protein Degradation (PROTACs) and kinase inhibitor design.

Executive Summary

N-Boc-5-aminoisoindoline (CAS: 264916-06-5) serves as a high-value "rigidifying spacer" and pharmacophore scaffold. Unlike flexible alkyl linkers, the isoindoline core provides conformational restriction, which can improve the metabolic stability and binding entropy of drug candidates. Its value lies in its orthogonal functionality :

  • C5-Amine (Aniline-like): A nucleophilic handle ready for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

  • N2-Position (Boc-Protected): A masked secondary amine that, upon deprotection, can solubilize molecules or engage in salt bridges within a binding pocket.

This guide standardizes the handling, synthesis, and application of this intermediate, resolving common nomenclature confusion between "isoindole" (unstable) and "isoindoline" (stable).

Chemical Architecture & Physicochemical Properties[1]

Nomenclature Clarification

In commercial catalogs, this compound is frequently labeled as N-Boc-5-aminoisoindole. However, the structure is chemically tert-butyl 5-aminoisoindoline-2-carboxylate .

  • Isoindole: A 10-

    
     aromatic system (highly reactive, prone to Diels-Alder dimerization).
    
  • Isoindoline: The 1,3-dihydro reduced form (stable, widely used).

Key Properties Table
PropertyValue / CharacteristicRelevance to Drug Design
CAS Number 264916-06-5Unique Identifier.[1]
Molecular Formula

MW: 234.30 g/mol .
pKa (C5-NH2) ~4.5 - 5.0 (Estimated)Low basicity (aniline-like); requires activated electrophiles for coupling.
pKa (N2-H) ~9.5 (after Boc removal)High basicity; good for solubility and cation-pi interactions.
LogP 2.1 (Calculated)Moderate lipophilicity; suitable for CNS penetration optimization.
PSA (Polar Surface Area) ~55

Within the "Rule of 5" limits for oral bioavailability.
Stability Air-sensitive (C5-amine)The aniline moiety can oxidize to purple/brown oxides if stored improperly.

Synthesis & Manufacturing Workflows

The synthesis of N-Boc-5-aminoisoindoline typically proceeds via the reduction of nitro-precursors. The choice of reducing agent is critical to prevent over-reduction or side reactions with the Boc group.

Core Synthesis Pathway

The industrial standard involves the hydrogenation of N-Boc-5-nitroisoindoline.

Step 1: Protection 5-nitroisoindoline +




N-Boc-5-nitroisoindoline

Step 2: Reduction (Critical Step) N-Boc-5-nitroisoindoline +




N-Boc-5-aminoisoindoline

Expert Insight: Avoid using


 or Fe/HCl for the reduction step if possible. While effective for nitro groups, the acidic workup required for metal reductions can prematurely cleave the Boc group (acid labile). Catalytic hydrogenation (Pd/C) is the "self-validating" choice as it proceeds at neutral pH.
Visualization: Synthesis Logic

SynthesisWorkflow cluster_precautions Process Controls Start 5-Nitroisoindoline (HCl Salt) Step1 Boc Protection (Boc2O, TEA, DCM) Start->Step1 Neutralization Inter N-Boc-5-nitroisoindoline (Stable Intermediate) Step1->Inter Step2 Hydrogenation (H2, 10% Pd/C, MeOH) Inter->Step2 Clean Reduction Product N-Boc-5-aminoisoindoline (Target Scaffold) Step2->Product Note1 Avoid Acidic Reductions (Fe/HCl) Step2->Note1 Note2 Store under Inert Gas (Ar) Product->Note2

Caption: Optimized synthetic route ensuring Boc-integrity during nitro-reduction.

Applications in Medicinal Chemistry

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties often determine the "hook effect" and cell permeability.[2] N-Boc-5-aminoisoindoline is used to build rigid linkers .

  • Mechanism: The isoindoline ring restricts the rotational freedom of the linker chain. This entropic pre-organization can enhance the binary affinity for the E3 ligase (e.g., Cereblon) or the Target Protein.

  • Usage: The C5-amine is coupled to the target ligand, while the N2-amine (post-deprotection) is coupled to the E3 ligase ligand (or vice versa).

Scaffold Hopping in Kinase Inhibitors

The isoindoline core acts as a bioisostere for:

  • Indoles/Indazoles: Providing similar space-filling properties but with different H-bond donor/acceptor vectors.

  • Tetrahydroisoquinolines: Offering a tighter steric profile (5-membered vs 6-membered fused ring).

Visualization: PROTAC Architecture

PROTAC_Design cluster_benefits Design Advantages TargetLigand Target Warhead (e.g., Kinase Inhibitor) Isoindoline Isoindoline Core (Rigid Connector) TargetLigand->Isoindoline Amide Bond (via C5-NH2) E3Ligand E3 Ligase Binder (e.g., Thalidomide) Isoindoline->E3Ligand Alkyl/PEG Chain (via N2-H) Rigidity Reduced Conformational Entropy Isoindoline->Rigidity Solubility Solubilizing Secondary Amine Isoindoline->Solubility

Caption: Strategic placement of the isoindoline scaffold within a PROTAC system.

Experimental Protocols

Protocol A: Storage & Handling
  • Hazard: The C5-aniline is prone to oxidation, turning the yellow solid/oil into a brown tar.

  • Standard: Store at -20°C under Argon.

  • Quality Check: Dissolve a small sample in DMSO-d6. If the aromatic region shows broadening or extra peaks, purify via silica flash chromatography (Hexane:EtOAc) before use.

Protocol B: Selective Boc-Deprotection

To utilize the N2-amine without damaging acid-sensitive linkers.

  • Dissolution: Dissolve 1.0 eq of N-Boc-5-aminoisoindoline derivative in dry Dichloromethane (DCM). Cool to 0°C.[3]

  • Acid Addition: Add 10-20 eq of 4M HCl in Dioxane dropwise.

    • Note: Avoid TFA if the resulting salt is an oil; HCl salts of isoindolines often precipitate as manageable solids.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS (disappearance of [M+H] peak, appearance of [M-100+H]).

  • Workup: Dilute with diethyl ether to force precipitation. Filter the white/off-white solid under nitrogen.

  • Free Basing (Optional): If the free base is required, partition between DCM and saturated

    
    .
    
Protocol C: Buchwald-Hartwig Coupling (C5-Amine)

For attaching the isoindoline to aryl halides (e.g., constructing the Warhead side).

  • Reagents: 1.0 eq Aryl Bromide, 1.1 eq N-Boc-5-aminoisoindoline, 0.05 eq

    
    , 0.10 eq Xantphos, 2.0 eq 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C for 12 hours in a sealed tube.

  • Rationale: Xantphos is preferred for aniline-like couplings to prevent chelation issues. The Boc group generally survives these basic conditions.

References

  • National Institutes of Health (NIH). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. PubMed Central. [Link]

  • Google Patents.Compounds of Formula (I) for Treating Diseases Characterized by Excessive Cellular Proliferation (WEE1 Inhibitors).

Sources

Foundational

The 5-Aminoisoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The isoindole core, a benzo-fused pyrrole, represents a cornerstone in contemporary medicinal chemistry, with its derivatives demonstrating a remarkab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoindole core, a benzo-fused pyrrole, represents a cornerstone in contemporary medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on the 5-amino-substituted isoindole scaffold, a key building block that has garnered significant attention for its role in the development of novel therapeutics. The strategic placement of the amino group at the 5-position provides a crucial handle for molecular modification, enabling the fine-tuning of physicochemical properties and target engagement. We will delve into the synthetic strategies for accessing this versatile core, explore its diverse applications across multiple therapeutic areas including oncology, neurodegeneration, and inflammation, and present detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The 5-Aminoisoindole Core: A Gateway to Chemical Diversity

The inherent reactivity and structural features of the isoindole ring system make it an attractive starting point for library synthesis.[3] The introduction of a 5-amino group not only modulates the electronic properties of the aromatic system but also serves as a versatile point for derivatization, allowing for the exploration of a vast chemical space.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 5-aminoisoindole core, particularly in its oxidized form as 5-aminoisoindoline-1,3-dione, is a well-established process that typically commences from 4-nitrophthalic anhydride. This multi-step synthesis involves a reduction of the nitro group to the desired amine, which can then be further functionalized.

Experimental Protocol: Synthesis of N-substituted-5-aminoisoindoline-1,3-diones

  • Step 1: Imide Formation. 4-Nitrophthalic anhydride is reacted with a primary amine (R-NH2) in a suitable solvent such as acetic acid or DMF with heating to yield the corresponding N-substituted-4-nitroisoindoline-1,3-dione.

  • Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternative reduction methods, such as using tin(II) chloride in ethanol, can also be employed.

  • Step 3: Purification. The final 5-aminoisoindoline-1,3-dione product is purified using standard techniques such as recrystallization or column chromatography.

Causality in Experimental Choices: The choice of reducing agent in Step 2 is critical. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, for substrates with functional groups sensitive to hydrogenation, alternative reagents like SnCl2 are utilized. The solvent choice in Step 1 depends on the solubility of the starting materials and the reaction temperature required for efficient imide formation.

G cluster_synthesis Synthetic Workflow for 5-Aminoisoindoline-1,3-dione 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride N-Substituted-4-nitroisoindoline-1,3-dione N-Substituted-4-nitroisoindoline-1,3-dione 4-Nitrophthalic Anhydride->N-Substituted-4-nitroisoindoline-1,3-dione + Primary Amine (R-NH2) Imide Formation (e.g., Acetic Acid, heat) Primary Amine (R-NH2) Primary Amine (R-NH2) 5-Aminoisoindoline-1,3-dione Derivative 5-Aminoisoindoline-1,3-dione Derivative N-Substituted-4-nitroisoindoline-1,3-dione->5-Aminoisoindoline-1,3-dione Derivative Reduction (e.g., H2, Pd/C)

Caption: General synthetic route to N-substituted-5-aminoisoindoline-1,3-diones.

Applications in Oncology: A Multifaceted Approach

The 5-aminoisoindole scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, acting through diverse mechanisms of action.

Antiangiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Derivatives of 5-amino-1,3-dihydro-1,3-dioxo-isoindole have been designed and synthesized as antiangiogenic agents.[5] These compounds have shown the ability to inhibit the proliferation of endothelial cells in vitro, a key step in angiogenesis.[5]

c-Myc G-Quadruplex Binders

The c-Myc oncogene is a key driver of many human cancers. Its promoter region can form a G-quadruplex DNA structure, which is a promising target for cancer therapy. Substituted 5-nitroindole scaffolds, which are precursors to 5-aminoindoles, have been shown to bind to the c-Myc promoter G-quadruplex.[4] These compounds can down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[4] The 5-amino derivatives, obtained after reduction, are also being investigated for this purpose.

PROTACs and Molecular Glues: The Rise of Protein Degraders

Perhaps one of the most significant recent applications of the 5-aminoisoindole scaffold is in the field of targeted protein degradation. The isoindoline-1,3-dione core is the cornerstone of the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which function as "molecular glues" by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific target proteins.[6]

The 5-amino group on the isoindoline-1,3-dione ring provides a convenient attachment point for a linker, which can then be connected to a ligand for a protein of interest. This forms a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that brings the target protein into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. An aminated thalidomide analogue, 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, is commercially available and utilized in the design of PROTAC molecules.[7]

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds E3 Ubiquitin Ligase (e.g., Cereblon) E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Ubiquitin Ligase (e.g., Cereblon) Binds Proteasome Proteasome Target Protein->Proteasome Recognition E3 Ubiquitin Ligase (e.g., Cereblon)->Target Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target Protein Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: Schematic of PROTAC-mediated protein degradation.

Applications in Neurodegenerative and CNS Disorders

The isoindole scaffold is also being explored for its potential in treating diseases of the central nervous system.

Neuroprotective Agents

Oxidative stress is a key pathological feature of many neurodegenerative diseases. Synthetic derivatives of isoindoline-dione have demonstrated neuroprotective effects in neuronal-like cell lines by mitigating oxidative stress.[8] These compounds were shown to reduce intracellular reactive oxygen species and increase the expression of NRF2 and associated antioxidant genes.[8]

Potential as 5-HT and Histamine H3 Receptor Modulators

While direct evidence for 5-aminoisoindole derivatives is emerging, the closely related 5-substituted indole scaffold has a rich history in CNS drug discovery. For instance, Sumatriptan, a 5-HT1B/1D receptor agonist used to treat migraines, is a 5-substituted tryptamine.[9] Furthermore, 5-aminoindole derivatives have been investigated as potent histamine H3 receptor inverse agonists for the potential treatment of obesity and other CNS disorders. This suggests that the 5-aminoisoindole core represents a promising scaffold for the development of novel CNS-active agents.

Applications in Inflammatory and Infectious Diseases

The anti-inflammatory and antiviral potential of 5-aminoisoindole derivatives is an active area of research.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition

COX and 5-LO are key enzymes in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Isoindoline-1,3-dione derivatives have been investigated as inhibitors of COX enzymes.[10][11] Additionally, novel 2-amino-5-hydroxyindole derivatives have been shown to be potent inhibitors of 5-lipoxygenase, highlighting the potential of 5-substituted indole and isoindole scaffolds in treating inflammatory conditions.[12]

Furin Inhibitors for Antiviral Therapy

Furin, a proprotein convertase, is essential for the maturation of numerous viral envelope proteins. A 1H-isoindol-3-amine fragment was identified as a suitable P1 group for furin, leading to the development of potent, picomolar inhibitors.[13] These inhibitors demonstrated efficient inhibition of viral activation and replication for respiratory syncytial virus (RSV) and an influenza A virus in human lung cells, underscoring the potential of aminoisoindole derivatives as broad-spectrum antiviral agents.[13]

The Role of the Carboxylate Group and Future Directions

The user's query specifically mentioned a "2-carboxylate" on the 2H-isoindole. In the context of the more stable isoindoline-1,3-dione derivatives, the "2-position" is the nitrogen of the imide. The carboxylate group, or bioisosteric replacements for it, can be introduced at this position or on a substituent attached to it.

Bioisosteric Replacements: The carboxylic acid group can present challenges in drug development, such as poor permeability and rapid metabolism. Bioisosteric replacements, such as tetrazoles, sulfonamides, or various five-membered heterocycles, are often employed to improve the pharmacokinetic profile of a drug candidate while maintaining its biological activity.[14][15][16][17] For the 5-amino-2H-isoindole-2-carboxylate scaffold, replacing the carboxylate with a suitable bioisostere could be a key optimization strategy.

Quantitative Data Summary

Compound ClassTargetKey FindingsIC50 ValuesReference
5-Amino-1,3-dioxo-isoindole DerivativesAngiogenesisInhibition of endothelial cell proliferationNot specified[5]
5-Nitroindole Derivativesc-Myc G-QuadruplexDown-regulation of c-Myc expression, cell cycle arrestNot specified[4]
2-Amino-5-hydroxyindole Derivatives5-Lipoxygenase (5-LO)Potent inhibition of human 5-LO~300 nM for lead compound[12]
Aminoisoindole-derived Peptidic InhibitorsFurinPotent inhibition of furin, antiviral activityPicomolar range[13]
Isoindoline-1,3-dione DerivativesCyclooxygenase (COX)Good inhibitory activity against COX enzymesNot specified[10]

Conclusion

The 5-amino-2H-isoindole-2-carboxylate scaffold and its derivatives, particularly the more extensively studied 5-aminoisoindoline-1,3-diones, represent a highly versatile and valuable platform in medicinal chemistry. From antiangiogenic and anticancer agents to neuroprotective and antiviral compounds, the applications of this core are both broad and impactful. The strategic positioning of the 5-amino group provides a critical anchor for derivatization, enabling the development of highly potent and selective molecules, including the revolutionary class of PROTAC protein degraders. As our understanding of complex biological pathways deepens, the 5-aminoisoindole scaffold is poised to remain a central theme in the design and discovery of the next generation of therapeutics.

References

Sources

Exploratory

Technical Guide: Amino-Substituted Isoindole Scaffolds in Drug Discovery

Executive Summary: The Isoindole Renaissance The isoindole core, specifically its stable oxidized (phthalimide) and reduced (isoindolinone) congeners, represents a privileged scaffold in medicinal chemistry.[1] While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoindole Renaissance

The isoindole core, specifically its stable oxidized (phthalimide) and reduced (isoindolinone) congeners, represents a privileged scaffold in medicinal chemistry.[1] While the parent 2H-isoindole is kinetically unstable, its amino-substituted derivatives—exemplified by the immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide —have revolutionized oncology.

This guide dissects the amino-substituted isoindole scaffold , moving beyond basic structural description to the causal structure-activity relationships (SAR) and robust synthetic protocols required for next-generation library development. We distinguish between the two primary stable sub-classes:

  • Amino-Isoindolinones: (e.g., Lenalidomide) Reduced carbonyl functionality; often kinase or tubulin inhibitors.

  • Amino-Phthalimides: (e.g., Pomalidomide) Dicarbonyl functionality; primary degraders via the Cereblon E3 ligase pathway.

Structural Classification & Electronic Properties

The "amino-isoindole" in drug discovery rarely refers to the anti-aromatic 10-


 isoindole system. Instead, it refers to the benzo-fused pyrroline ring in two oxidation states. The placement of the amino group (C4/C5 on the benzene ring vs. N-substitution or C3 on the lactam ring) drastically alters the pharmacological profile.
Scaffold TypeStructure DescriptionKey Drug ExamplesPrimary Mechanism
Amino-Isoindolinone 1-oxoisoindoline with amino-substitution (usually C4 or C7).Lenalidomide Cereblon modulation, Kinase inhibition.
Amino-Phthalimide 1,3-dioxoisoindoline with amino-substitution.Pomalidomide Cereblon-mediated protein degradation.
3-Aminoisoindolinone Amino group at the C3 position of the lactam ring.ExperimentalHIV-1 RT inhibition, Antimicrobial.
Electronic Impact of Amino Substitution
  • Solubility: The amino group acts as a critical H-bond donor/acceptor, significantly improving the aqueous solubility of the otherwise lipophilic phthalimide core (LogP ~0.5–1.5 improvement).

  • Cereblon Binding: In IMiDs, the amino group at C4 (phthalimide numbering) or C7 (isoindolinone numbering) creates a steric and electronic clash or fit within the Cereblon binding pocket, dictating substrate specificity (e.g., Ikaros/Aiolos degradation).

Synthetic Methodologies

High-fidelity synthesis is paramount for library generation. We present two self-validating protocols: one for the classical condensation (Phthalimides) and one for C-H Activation (Isoindolinones).

Protocol A: Nitro-Reduction Route to Amino-Phthalimides

Rationale: Direct amination of the phthalimide core is difficult due to electron deficiency. The standard industrial route involves condensing nitro-phthalic anhydrides followed by high-fidelity reduction.

Step-by-Step Workflow:

  • Condensation: Reflux 3-nitrophthalic anhydride (1.0 eq) with the glutaramide derivative (1.05 eq) in glacial acetic acid (AcOH) at 110°C for 4–6 hours.

    • QC Check: Monitor disappearance of anhydride via TLC (EtOAc/Hexane). Product precipitates upon cooling.

  • Isolation: Filter the solid, wash with water and cold EtOH. Yields are typically >85%.

  • Reduction (The Critical Step): Dissolve the nitro-intermediate in DMF/MeOH (1:1). Add 10% Pd/C (5 wt%) and stir under

    
     (1 atm) or use ammonium formate (transfer hydrogenation) at 60°C.
    
    • Why this works: Pd/C avoids the acidic workup of SnCl2/Fe reductions, preventing hydrolysis of the labile imide ring.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from EtOH.

Protocol B: C-H Amination for Isoindolinones

Rationale: Modern catalysis allows for the direct installation of the lactam ring from benzamides, bypassing unstable intermediates.

Reaction Conditions:

  • Substrate:

    
    -methoxybenzamide.
    
  • Catalyst: [RhCp*Cl2]2 (2.5 mol%).

  • Coupling Partner:

    
    -Boc-hydrazine or activated alkene.
    
  • Oxidant: AgOAc (if oxidative).

  • Solvent: MeOH, 60°C.

Mechanism: The amide nitrogen directs the Rhodium catalyst to the ortho-position, activating the C-H bond. Insertion of the coupling partner followed by reductive elimination and cyclization yields the isoindolinone.

Synthetic Logic Diagram

SynthesisPathways Anhydride Phthalic Anhydride NitroAnhydride 3-Nitrophthalic Anhydride Anhydride->NitroAnhydride Nitration Phthalimide Nitro-Phthalimide NitroAnhydride->Phthalimide Condensation (R-NH2, AcOH) Benzamide N-Substituted Benzamide Isoindolinone Isoindolinone Benzamide->Isoindolinone Rh(III) C-H Activation (Annulation) AminoPhthalimide Amino-Phthalimide (Pomalidomide Core) Phthalimide->AminoPhthalimide Pd/C Reduction (H2, MeOH) AminoIsoindolinone Amino-Isoindolinone (Lenalidomide Core) AminoPhthalimide->AminoIsoindolinone Partial Reduction (Zn/AcOH or BH3) Isoindolinone->AminoIsoindolinone Late-Stage Functionalization

Figure 1: Divergent synthetic pathways for Amino-Phthalimide and Amino-Isoindolinone scaffolds. Note the convertibility of phthalimides to isoindolinones via partial reduction.

Medicinal Chemistry & SAR

The amino-isoindole scaffold is not merely a linker; it is a pharmacophore. The most prominent application is in Targeted Protein Degradation (TPD) .

The Cereblon (CRBN) Mechanism

Thalidomide analogs (IMiDs) bind to the Cereblon E3 ligase component. The amino substitution on the isoindole ring is critical for potency and selectivity.

  • Pomalidomide (4-amino): Higher potency against TNF-

    
     than thalidomide. The amino group forms specific water-mediated H-bonds within the tri-tryptophan pocket of CRBN.
    
  • Lenalidomide (Amino-isoindolinone): The removal of one carbonyl oxygen (C1) changes the ring pucker and electronic distribution, altering the degradation profile (e.g., higher efficacy in del(5q) MDS).

Pathway Visualization: IMiD Mechanism of Action

IMiD_Mechanism Drug Amino-Isoindole Drug (Lenalidomide/Pomalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex Drug->CRBN Binds Complex Drug-CRBN Binary Complex CRBN->Complex Ternary Ternary Complex (CRBN-Drug-Substrate) Complex->Ternary Recruits Substrate Neosubstrate (Ikaros/Aiolos/CK1a) Substrate->Ternary Ubiquitination Poly-Ubiquitination of Substrate Ternary->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome Effect Anti-Proliferative / Immunomodulatory Effect Degradation->Effect Loss of Function

Figure 2: The molecular glue mechanism of amino-isoindole derivatives recruiting neosubstrates to Cereblon.

Quantitative Data: Activity Comparison

The following table summarizes the impact of the amino group and oxidation state on biological potency.

CompoundScaffoldSubstitutionTarget (IC50/Kd)Clinical Indication
Thalidomide PhthalimideUnsubstitutedCRBN (

nM)
Multiple Myeloma
Pomalidomide Phthalimide4-Amino CRBN (

nM)
R/R Multiple Myeloma
Lenalidomide Isoindolinone4-Amino CRBN (

nM)
MDS, Myeloma
Apremilast IsoindolinoneAcetamido-sulfonePDE4 (

nM)
Psoriasis
Exp. Cmpd 7 IsoindolinoneAmino acid derivedA549 (


M)
Experimental (Cancer)

Note: The amino group in Pomalidomide increases potency against TNF-


 inhibition by >50-fold compared to Thalidomide.

Emerging Applications: Beyond IMiDs

Kinase Inhibition

3-substituted amino-isoindolinones are emerging as potent kinase inhibitors. The lactam nitrogen and the exocyclic amino group can function as a hinge-binding motif (donor-acceptor pair) mimicking the adenine ring of ATP.

Fluorescent Probes

Amino-isoindoles are precursors to BODIPY dyes and can themselves form fluorescent species when reacted with o-phthalaldehyde (OPA) and thiols. This reaction is the basis for high-sensitivity amino acid detection but is now being adapted for "turn-on" fluorescent probes in live-cell imaging.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Shi, L., et al. (2012).[2] "Facile synthesis of 3-substituted isoindolinones." Tetrahedron Letters. Link

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, S., et al. (2022).[2] "Iridium-catalyzed oxidative annulation... structurally diverse isoindolin-1-ones." Synthesis. Link

  • Mancilla, T., et al. (2025). "Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids." ResearchGate.[4][5] Link

  • Tokunaga, T., et al. (2020). "One-pot synthesis of polycyclic isoindolines using isoindole umpolung." PMC. Link

Sources

Foundational

Technical Guide: tert-Butyl 5-amino-2H-isoindole-2-carboxylate as a Strategic Building Block

[1] Executive Summary tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 264916-06-5) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the fields of kinase inhibition and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 264916-06-5) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the fields of kinase inhibition and targeted protein degradation (PROTACs).[1] This bicyclic heterocycle offers a unique combination of conformational rigidity and orthogonal functionalization vectors. The isoindoline core serves as a bioisostere for indoles and quinolines, improving solubility and metabolic stability profiles while maintaining critical


-

stacking interactions in protein binding pockets.[1]

This guide details the physicochemical profile, synthetic utility, and experimental protocols for leveraging this building block to accelerate hit-to-lead optimization.

Structural Analysis & Physicochemical Profile

The 5-aminoisoindoline scaffold is defined by a benzene ring fused to a pyrrolidine ring.[1] The tert-butoxycarbonyl (Boc) group at the N-2 position provides essential protection during initial derivatization of the C-5 amino group, allowing for a controlled, stepwise synthesis of complex molecules.[1]

PropertyDataRelevance
CAS Number 264916-06-5Unique Identifier
Molecular Formula

--
Molecular Weight 234.29 g/mol Fragment-based drug design (FBDD) compliant
LogP (Calc) ~2.5Optimal lipophilicity for cell permeability
Topology Bicyclic, Planar (Benzene) / Twisted (Pyrrolidine)Restricts conformational entropy upon binding
H-Bond Donors 1 (Primary Amine)Key interaction point (e.g., Hinge binder)
H-Bond Acceptors 3 (Carbamate + Amine)Solvation and receptor interaction
Strategic Vectors
  • C-5 Amino Group: An aniline-like nucleophile.[1] It serves as the primary "exit vector" for attaching warheads or linkers without disrupting the core scaffold's binding geometry.

  • N-2 Position (Boc-Protected): Upon deprotection, this secondary amine becomes a potent nucleophile for cyclization or appending solubilizing groups.[1]

Synthetic Accessibility & Workflow

The utility of this building block lies in its orthogonal reactivity . The C-5 amine can be derivatized via acylation, reductive amination, or palladium-catalyzed cross-coupling (Buchwald-Hartwig) while the N-2 position remains inert.[1] Subsequent acidolysis removes the Boc group, exposing the N-2 amine for the next stage of synthesis.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

G Start Nitro Precursor (tert-Butyl 5-nitroisoindoline-2-carboxylate) Core CORE BUILDING BLOCK (tert-Butyl 5-amino-2H-isoindole-2-carboxylate) Start->Core H2, Pd/C (Reduction) PathA Amide Coupling (R-COOH, HATU) Core->PathA Acylation PathB Buchwald-Hartwig (Ar-X, Pd catalyst) Core->PathB C-N Coupling PathC Reductive Amination (R-CHO, NaBH(OAc)3) Core->PathC Alkylation Final Deprotection (TFA or HCl) PathA->Final PathB->Final PathC->Final Target Final Drug Candidate (Kinase Inhibitor / PROTAC) Final->Target N-2 Functionalization

Figure 1: Divergent synthetic pathways utilizing the orthogonal protection strategy of the 5-aminoisoindoline core.[1]

Medicinal Chemistry Applications

A. Kinase Inhibitors

The isoindoline scaffold is a proven pharmacophore in kinase inhibition.[1] The C-5 amino group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases such as CDK7 , PI3K , and B-Raf .[1]

  • Mechanism: The planar benzene ring slots into the hydrophobic pocket, while the N-2 substituent extends into the solvent-exposed region, allowing for tuning of pharmacokinetic properties (solubility, half-life).[1]

B. PROTAC Linker Attachment

In the design of Proteolysis Targeting Chimeras (PROTACs), the "exit vector" is critical.[2][3] The linker must be attached at a position that does not interfere with the ligand's binding to the target protein.[3]

  • Advantage: The C-5 position of the isoindoline ring directs the linker away from the binding interface in many Cereblon (CRBN) and VHL ligands. This makes tert-butyl 5-amino-2H-isoindole-2-carboxylate an ideal connector for synthesizing "deconstructed" lenalidomide analogs or novel degraders.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate stability and distinct solubility changes allow for easy monitoring via LC-MS and TLC.

Protocol A: Preparation via Nitro Reduction

If starting from the nitro precursor (tert-butyl 5-nitroisoindoline-2-carboxylate).[1]

  • Dissolution: Dissolve tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in anhydrous Ethanol or Methanol (0.1 M concentration).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10 wt% loading).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT) for 4–16 hours.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (UV active, often yellow) will disappear, and a lower Rf fluorescent spot (amine) will appear.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the amine as a viscous yellow oil or semi-solid.

    • Yield expectation: >95%.[1][2]

    • Purity check: 1H NMR should show the disappearance of aromatic protons characteristic of the nitro group and the appearance of a broad singlet (

      
      ) around 3.5–4.0 ppm.
      
Protocol B: Amide Coupling (Warhead Attachment)

Standard procedure for coupling the C-5 amine to a carboxylic acid "warhead".[1]

  • Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid partner (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add tert-butyl 5-amino-2H-isoindole-2-carboxylate (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–12 hours.

    • Self-Validation: The reaction mixture typically turns from clear to slightly yellow. LC-MS should show the mass of Product

      
      .[1]
      
  • Workup: Dilute with EtOAc and wash sequentially with saturated

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Specific Risks:

    • Aromatic Amines: Treat as potential sensitizers and mutagens. Use double gloving (Nitrile) and work inside a fume hood.

    • Deprotection: When removing the Boc group with TFA or HCl, isobutylene gas and

      
       are evolved. Ensure adequate venting to prevent pressure buildup.
      
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (darkening) upon prolonged exposure to air.

References

  • Kinase Inhibitor Applications: Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors.[1] PubMed. Available at: [Link]

  • PROTAC Design Principles: Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling Scope: Buchwald-Hartwig Amination - User Guide. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Whitepaper: Solubility Profile and Solvent-Driven Workflows for tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Executive Summary In modern pharmaceutical development, the rational selection of solvents is a critical determinant of process efficiency, reaction kinetics, and product purity[1]. tert-Butyl 5-amino-2H-isoindole-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rational selection of solvents is a critical determinant of process efficiency, reaction kinetics, and product purity[1]. tert-Butyl 5-amino-2H-isoindole-2-carboxylate (frequently cross-referenced in commercial libraries with its saturated analog, tert-butyl 5-aminoisoindoline-2-carboxylate[2]) is a highly versatile intermediate utilized in the synthesis of kinase inhibitors, PROTACs, and complex heterocyclic APIs.

The introduction of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group significantly alters the physicochemical properties of the parent isoindole[3]. By masking the secondary amine of the isoindole core, the Boc group increases overall lipophilicity, fundamentally shifting the molecule's solubility matrix. This guide provides an in-depth, authoritative analysis of the compound's solubility profile, grounded in thermodynamic principles, and outlines self-validating protocols for empirical solvent screening.

Structural Causality & Hansen Solubility Parameters (HSP)

The solubility behavior of tert-Butyl 5-amino-2H-isoindole-2-carboxylate is not random; it is strictly dictated by three distinct structural domains interacting with the solvent environment:

  • The Isoindole Core: This rigid, planar, and aromatic structure provides a substantial hydrophobic surface area, driving dispersion interactions (

    
    ).
    
  • The Primary Amine (-NH₂): Positioned on the aromatic ring, this group acts as both a strong hydrogen bond donor and acceptor (

    
    ), heavily influencing solubility in polar protic media.
    
  • The Boc Carbamate Linkage: The bulky tert-butyl moiety introduces high steric hindrance and lipophilicity, while the carbamate carbonyl acts as a potent hydrogen bond acceptor and dipole contributor (

    
    )[3].
    

According to the Hansen Solubility Parameter (HSP) framework, the total cohesive energy of a system is the sum of dispersion forces, polar interactions, and hydrogen bonding[4]. Solvents that closely match the 3D coordinate space of the Boc-protected amine—yielding a Relative Energy Difference (RED) of less than 1—will achieve maximum dissolution[4]. The dual nature of this molecule (highly hydrophobic Boc group vs. polar primary amine) makes polar aprotic solvents the most thermodynamically favorable environments.

Solubility Profile in Organic Solvents

Based on structural descriptors and empirical data derived from closely related Boc-protected intermediates[5], the solubility profile of tert-Butyl 5-amino-2H-isoindole-2-carboxylate can be stratified into distinct solvent classes.

Table 1: Quantitative & Qualitative Solubility Matrix
Solvent ClassSolventDielectric Constant (ε)Estimated SolubilityMechanistic Application & Observations
Polar Aprotic DMSO46.7> 100 mg/mLExceptional solvency due to strong dipole-dipole interactions; ideal for high-concentration API stock solutions[5][6].
Polar Aprotic DMF36.7> 100 mg/mLExcellent solvation for downstream amide coupling reactions.
Halogenated Dichloromethane (DCM)8.950 - 100 mg/mLThe hydrophobic tert-butyl group interacts favorably here; industry standard for TFA-mediated Boc deprotection[3][7].
Polar Protic Methanol32.720 - 50 mg/mLHydrogen bonding competes with the internal structure; requires sonication. Used in thermal deprotection[5][8].
Non-polar Aliphatic Heptane1.9< 5 mg/mLThe polar amine and carbamate prevent dissolution. Highly effective as an anti-solvent for crystallization[1].

Experimental Protocol: Self-Validating Solubility Screening

To rigorously determine the exact solubility limit for process chemistry (e.g., scale-up or anti-solvent crystallization), a high-throughput, self-validating gravimetric and HPLC workflow must be employed. This ensures that the observed solubility is thermodynamically stable rather than a supersaturated artifact.

Step-by-Step Methodology
  • Preparation: Weigh exactly 10.0 mg of tert-Butyl 5-amino-2H-isoindole-2-carboxylate into a series of 2 mL amber glass HPLC vials.

  • Solvent Aliquoting: Add the target organic solvent in precise 50 µL aliquots using a positive displacement pipette.

  • Equilibration: After each addition, subject the vial to vortex mixing for 60 seconds, followed by gentle sonication in a water bath at 25°C for 5 minutes to break up aggregates[5].

  • Visual & Turbidimetric Inspection: Observe the solution against a dark background. If solid particulates remain, repeat steps 2 and 3 until complete optical clarity is achieved[3].

  • Quantitative Validation (HPLC): Once saturated, centrifuge the suspension at 10,000 rpm for 10 minutes. Extract 10 µL of the supernatant, dilute in a standard mobile phase (e.g., 50:50 MeCN:Water), and quantify via HPLC-UV against a known calibration curve[3].

  • Thermodynamic Confirmation: Cycle the temperature of the clear solution down to 5°C to induce precipitation, then warm back to 25°C. If the compound redissolves completely, the solubility measurement is thermodynamically validated.

G Start tert-Butyl 5-amino-2H-isoindole-2-carboxylate (10 mg Solid) AddSolvent Aliquot Addition (50 µL Organic Solvent) Start->AddSolvent Mix Equilibration (Vortex & Sonication at 25°C) AddSolvent->Mix Inspect Visual & Turbidimetric Inspection Mix->Inspect Decision Is Solution Clear? Inspect->Decision Decision->AddSolvent No (Particulates) HPLC HPLC-UV Quantification of Supernatant Decision->HPLC Yes (Clear) Thermo Thermodynamic Cycling (5°C to 25°C) HPLC->Thermo

Fig 1. Self-validating high-throughput solubility screening workflow.

Mechanistic Insights: Solvent Influence on Downstream Boc Deprotection

The primary reactivity of a Boc-protected amine is its controlled cleavage under acidic conditions[3]. The choice of solvent during this step is heavily reliant on the compound's solubility profile, as it dictates reaction homogeneity and the suppression of genotoxic impurities[7].

  • DCM/TFA Systems: Dichloromethane (DCM) is the industry standard solvent for Boc deprotection using Trifluoroacetic Acid (TFA)[3]. The excellent solubility of the isoindole intermediate in DCM ensures a rapid, homogeneous reaction. Furthermore, the non-nucleophilic nature of DCM prevents undesirable side reactions (e.g., alkylation) with the highly reactive tert-butyl cation generated during carbamate cleavage[7].

  • Continuous Flow Thermal Deprotection: Recent process chemistry advancements demonstrate that Boc groups can be removed thermally without acid catalysts. Solvents like Methanol or Trifluoroethanol (TFE) are utilized here; despite offering lower baseline solubility at room temperature, they solvate the intermediate exceptionally well at elevated temperatures (120°C - 230°C) and stabilize the transition state during the thermal extrusion of isobutylene and CO₂[8].

G BocAmine Boc-Protected Intermediate Solvation Homogeneous Solvation (e.g., DCM or DMSO) BocAmine->Solvation Dissolution AcidCleavage Acidic Cleavage (TFA Addition) Solvation->AcidCleavage Reagent Access Cation tert-Butyl Cation + Carbamic Acid AcidCleavage->Cation Protonation FreeAmine Free Amine Product + Isobutylene + CO2 Cation->FreeAmine Decarboxylation

Fig 2. Solvent-mediated homogeneous Boc deprotection pathway.

References

Sources

Foundational

The Mechanistic Divergence of 4-Amino and 5-Amino Isoindole Derivatives in Targeted Protein Degradation

Executive Summary Immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide have revolutionized the field of targeted protein degradation (TPD). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide have revolutionized the field of targeted protein degradation (TPD). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these small molecules act as molecular glues and serve as the foundational recruiting ligands for Proteolysis Targeting Chimeras (PROTACs). However, the precise positional isomerism of the amino group on the isoindole (phthalimide) ring—specifically the 4-amino versus 5-amino positions—dictates a profound mechanistic divergence. This whitepaper explores the structural causality behind this divergence, detailing how shifting the exit vector from the C4 to the C5 position abolishes off-target neosubstrate degradation, thereby establishing a new paradigm for the rational design of highly selective PROTACs.

Structural Foundations of Cereblon Engagement

To understand the divergence between 4-amino and 5-amino derivatives, one must first examine the conserved binding mechanics of the IMiD pharmacophore. The structure consists of two distinct domains:

  • The Glutarimide Anchor: This ring inserts deeply into the tri-tryptophan pocket (W380, W386, W400) of the CRBN protein, forming the primary high-affinity binding interaction 1.

  • The Isoindole/Phthalimide Ring: This moiety remains solvent-exposed and acts as the interface for recruiting target proteins. It is also the primary site for linker attachment in PROTAC synthesis 2.

Because the glutarimide ring's binding mode is rigid, the orientation of the solvent-exposed isoindole ring strictly governs which proteins can be recruited to the ternary complex.

The Neosubstrate Interface: 4-Amino vs. 5-Amino Geometry

The precise positioning of functional groups on the isoindole ring dictates the recruitment of "neosubstrates"—proteins that do not normally bind CRBN but are recruited via the IMiD molecular glue effect.

  • 4-Amino Isoindole Derivatives: Compounds like pomalidomide possess an amino group at the C4 position of the ring. Crystallographic and biochemical studies reveal that this 4-amino group points directly toward the neosubstrate binding interface. It forms a crucial water-mediated hydrogen bond network between the CRBN glutamate residue (E377) and the glutamine residue (Q147) of Ikaros family zinc finger (ZF) proteins 3. This interaction stabilizes the ternary complex, leading to the potent degradation of IKZF1, IKZF3, ZFP91, and SALL4. While the degradation of IKZF1/3 drives anti-myeloma efficacy, the degradation of SALL4 is directly linked to severe teratogenic off-target effects.

  • 5-Amino Isoindole Derivatives: Shifting the amino group (or the PROTAC linker attachment point) to the C5 position fundamentally alters the exit vector geometry. The C5 modification introduces a steric clash (a "bump") that physically prevents the binding of ZF degrons [[3]](). Consequently, 5-amino derivatives maintain high binding affinity to CRBN but fail to recruit and degrade IMiD neosubstrates, rendering them "clean" CRBN binders.

G CRBN Cereblon (CRBN) E3 Ligase Core Glutarimide Glutarimide Anchor (Tri-Trp Pocket) CRBN->Glutarimide C4 4-Amino Isoindole (C4 Exit Vector) Glutarimide->C4 C5 5-Amino Isoindole (C5 Exit Vector) Glutarimide->C5 Neo Zinc Finger Neosubstrates (IKZF1/3, SALL4) C4->Neo H-Bond Network PROTAC4 C4-Linked PROTAC (High Off-Target) C4->PROTAC4 Clean No Neosubstrate Recruitment C5->Clean Steric Clash PROTAC5 C5-Linked PROTAC (Clean Degradation) C5->PROTAC5

Mechanistic divergence of 4-amino vs 5-amino isoindole derivatives in CRBN neosubstrate recruitment.

Implications for PROTAC Rational Design

When engineering PROTACs, the IMiD core is frequently utilized to hijack CRBN. The choice of exit vector is paramount to the drug's safety and efficacy profile:

  • C4-Linked PROTACs: Utilizing the 4-amino position for linker attachment often retains the inherent molecular glue activity of the IMiD. This results in the concurrent degradation of the target Protein of Interest (POI) and off-target ZF proteins, complicating the pharmacological profile and increasing toxicity risks 1.

  • C5-Linked PROTACs: By utilizing the 5-amino position as the exit vector, the resulting PROTACs exhibit enhanced target selectivity. The steric hindrance at the C5 position abolishes the off-target degradation of ZF proteins while maintaining robust degradation of the POI [[3]]().

Quantitative and Qualitative Comparison
Parameter4-Amino Isoindole Derivatives5-Amino Isoindole Derivatives
Representative Core Pomalidomide, Lenalidomide5-Amino-thalidomide analogs
CRBN Binding Affinity High (Low nanomolar to micromolar)High (Comparable to 4-amino)
Exit Vector Geometry Linear / Solvent-exposedLateral / Orthogonal shift
Neosubstrate Degradation High (IKZF1, IKZF3, SALL4, ZFP91)Negligible (Steric clash with ZF degrons)
Molecular Glue Activity PotentAbolished
PROTAC Application Dual-targeting (POI + Off-targets)Highly selective (POI only)

Experimental Methodologies for Validation

To validate the selectivity and efficacy of novel 5-amino isoindole-based PROTACs, a rigorous, self-validating experimental workflow must be employed. Causality in experimental design requires that we not only prove POI degradation but explicitly prove the absence of neosubstrate degradation.

Protocol 1: In Vitro CRBN Binding Affinity (TR-FRET Assay)

Rationale: Before assessing degradation, it is critical to confirm that the C5 modification does not abrogate primary CRBN binding.

  • Reagent Preparation: Prepare recombinant human CRBN-DDB1 complex tagged with a fluorophore (e.g., terbium cryptate) and a fluorescently labeled tracer ligand (e.g., a Cy5-conjugated thalidomide derivative).

  • Compound Titration: Dispense the PROTAC (C4 and C5 variants) in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate. Include DMSO as a vehicle control and unconjugated pomalidomide as a positive control 1.

  • Incubation: Add the CRBN-DDB1 complex and tracer ligand to the wells. Incubate in the dark at room temperature for 1 hour to allow competitive displacement.

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation & Analysis: Calculate the FRET ratio (665/620 nm). A decrease in the FRET signal indicates displacement of the tracer. Extract the IC

    
     values. The assay is self-validating if the pomalidomide control yields an IC
    
    
    
    within the expected historical range (~1-3 µM).
Protocol 2: Global Proteomics for Off-Target Profiling

Rationale: Immunoblotting for specific ZF proteins is insufficient to claim a "clean" profile. Unbiased global mass spectrometry is required to prove the steric clash at C5 globally prevents neosubstrate degradation [[3]]().

  • Cell Treatment: Seed MM.1S or relevant target cells at

    
     cells/mL. Treat with 1 µM of the C4-PROTAC, C5-PROTAC, and DMSO vehicle for 24 hours.
    
  • Lysis and Digestion: Lyse cells in 8M urea buffer. Reduce (DTT), alkylate (IAA), and digest proteins into peptides using Trypsin/Lys-C overnight at 37°C.

  • TMT Labeling: Label the resulting peptides with Tandem Mass Tag (TMT) isobaric reagents to allow multiplexed quantitative comparison across the C4, C5, and DMSO samples.

  • LC-MS/MS Acquisition: Fractionate the pooled peptides and analyze via liquid chromatography-tandem mass spectrometry (e.g., Orbitrap Eclipse).

  • Validation & Analysis: Process data using MaxQuant or Proteome Discoverer. Filter for proteins with a >1.5-fold depletion and a p-value < 0.05 relative to DMSO. The system validates the C5 hypothesis if the C4-PROTAC shows significant depletion of IKZF1, IKZF3, and ZFP91, whereas the C5-PROTAC shows depletion only of the intended POI 3.

W Step1 Step 1: Compound Synthesis C4 vs C5 Linker Attachment Step2 Step 2: In Vitro CRBN Affinity (TR-FRET / MST Assays) Step1->Step2 Step3 Step 3: Ternary Complex Formation (AlphaScreen Assay) Step2->Step3 Step4 Step 4: Cellular Degradation (Target POI vs IKZF1/3 Profiling) Step3->Step4 Step5 Step 5: Global Proteomics (Off-Target Validation) Step4->Step5

Workflow for validating C4 and C5-linked PROTACs for target selectivity and off-target degradation.

References

1.[3] Nguyen, T. M., et al. "Proteolysis Targeting Chimeras With Reduced Off-targets." bioRxiv (2023). URL: 2.[2] Steinebach, C., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry (2021). URL: 3.[1] Steinebach, C., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry (2023). URL:

Sources

Exploratory

Thermodynamic Stability and Synthetic Utility of N-Boc Protected Amino Isoindoles

The following technical guide details the thermodynamic stability, synthesis, and handling of N-Boc protected amino isoindoles. This document is structured for researchers and drug development professionals, moving beyon...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and handling of N-Boc protected amino isoindoles. This document is structured for researchers and drug development professionals, moving beyond standard textbook definitions to address the specific "stability paradox" of the isoindole scaffold.

Executive Summary: The Isoindole Paradox

Isoindoles represent a unique challenge in heterocyclic chemistry. While they possess a 10-


 electron aromatic system, they are kinetically unstable compared to their indole isomers. This instability arises from the ortho-quinoid  structure of the benzene ring fusion, which drives the system toward oxidation or polymerization (Diels-Alder dimerization) to restore the full benzenoid sextet.

N-Boc protection serves as a critical "chemical freeze" technique. By substituting the nitrogen at the 2-position with a tert-butyloxycarbonyl (Boc) group, researchers can:

  • Lock the Tautomer: Force the equilibrium exclusively to the aromatic 2H-isoindole form.

  • Electronic Stabilization: Lower the HOMO energy via electron withdrawal, reducing oxidative susceptibility.

  • Steric Shielding: Inhibit the

    
    -facial approach required for self-dimerization.
    

This guide focuses on N-Boc-2H-isoindoles , with specific attention to amino-substituted variants (e.g., guanidino-isoindoles), which are valuable but labile dienes in drug discovery.

Theoretical Framework: Electronic & Tautomeric Stability

The Tautomeric Equilibrium

Isoindole exists in two primary tautomeric forms: the 2H-isoindole and the 1H-isoindole (isoindolenine).

  • 2H-Isoindole: Possesses 10-

    
     aromaticity across the fused system.[1] However, the benzene ring has reduced resonance energy due to its quinoid character.
    
  • 1H-Isoindole: The benzene ring is fully aromatic (benzenoid), but the pyrrole ring loses aromaticity, becoming an imine.

The Boc Effect: Placing a Boc group on the nitrogen (N2) makes the 1H-tautomer structurally impossible without breaking the N-C bond or losing the protecting group. Thus, N-Boc protection effectively locks the molecule in the 2H-isoindole form.

Degradation Pathways

Despite the "aromatic" lock, N-Boc isoindoles are metastable. They degrade primarily via Diels-Alder dimerization , where one molecule acts as the diene and another as the dienophile. The product is a bridged polycyclic system that restores the benzenoid character of the aromatic ring, a thermodynamically favorable process.

IsoindoleStability Isoindolenine 1H-Isoindole (Benzenoid, Non-Aromatic Pyrrole) Isoindole2H 2H-Isoindole (Quinoid, 10-pi Aromatic) Isoindolenine->Isoindole2H Tautomerism (Fast) NBocIsoindole N-Boc-2H-Isoindole (Locked Tautomer) Isoindole2H->NBocIsoindole N-Boc Protection Dimer Diels-Alder Dimer (Thermodynamic Sink) Isoindole2H->Dimer Rapid Dimerization NBocIsoindole->Dimer Slow Dimerization (Steric Hindrance)

Figure 1: Tautomeric equilibrium and the "locking" effect of N-Boc protection against rapid dimerization.

Experimental Protocol: Synthesis & Handling

Target Molecule: A representative N-Boc-amino-isoindole (e.g., N,N'-Di-Boc-2H-isoindole-2-carboxamidine).[2] Objective: Synthesize and isolate the N-Boc isoindole while preventing immediate decomposition.

Synthesis Workflow (Tetrazine Elimination Method)

This method avoids harsh acidic/basic conditions that might deprotect the Boc group or accelerate polymerization.

  • Precursor Preparation: Synthesize a 1,4-dihydro-1,4-epimino-naphthalene derivative (7-azabenzonorbornadiene) carrying the N-Boc-amino group.

  • Elimination (The "Warrener" Protocol):

    • Reagents: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine.

    • Solvent: Chloroform (

      
      ) or DCM.
      
    • Conditions: Room temperature, inert atmosphere (

      
       or 
      
      
      
      ).
    • Mechanism: The tetrazine reacts with the bridging alkene of the precursor in an inverse electron-demand Diels-Alder reaction, followed by retro-Diels-Alder extrusion of pyridazine to release the free N-Boc isoindole.

Stability Assessment Protocol

Once generated, the stability must be validated immediately.

Step 1: NMR Monitoring (In Situ)

  • Dissolve the precursor in

    
     in an NMR tube.
    
  • Add the tetrazine reagent.

  • Diagnostic Signals:

    • H1/H3 Protons: Look for a singlet around

      
       7.50 - 7.60 ppm . This high-field shift (relative to benzene) is characteristic of the electron-rich isoindole ring.
      
    • Absence of CH-NH: Ensure no signals correspond to the 1H-isoindole tautomer (usually

      
       4.0-5.0 range for 
      
      
      
      protons).

Step 2: Storage Stress Test

  • Control: Store at -20°C under Argon.

  • Stress: Store at 25°C in ambient air.

  • Endpoint: Measure the ratio of Isoindole Monomer : Dimer via

    
     NMR integration after 1h, 6h, and 24h.
    

Data Table: Typical Stability Profile of N-Boc Isoindoles

ConditionHalf-Life (

)
Major DegradantNotes
Solid, -20°C, Inert > 1 MonthNoneIndefinitely stable if crystalline and dry.
Solution (

), 25°C
12 - 48 HoursDimerConcentration dependent (2nd order kinetics).
Solution, 25°C, Acidic < 10 MinutesPolymer/HydrolysisAcid catalyzes Boc removal

rapid polymerization.
Solution, 25°C, Dienophile N/A (Fast Rxn)CycloadductReacts rapidly with maleimides (Diels-Alder).

Case Study: Guanidine-Substituted Isoindoles

A specific class of "amino isoindoles" are the N-Boc-guanidino-isoindoles . These are highly relevant for introducing basic functionality into drug scaffolds via Diels-Alder cycloaddition.

  • Compound:

    
    -Di-Boc-2H-isoindole-2-carboxamidine.[2]
    
  • Observation: Unlike the parent isoindole (which decomposes in minutes), this N-Boc-amino derivative can be isolated as a white solid.

  • Reactivity: It acts as a highly reactive diene. When treated with N-methylmaleimide, it forms the endo-cycloadduct exclusively.

  • Significance: The Boc groups on the guanidine nitrogen reduce the electron density of the isoindole ring slightly less than a direct acyl group would, maintaining high reactivity toward dienophiles while providing enough steric bulk to retard self-dimerization.

SynthesisWorkflow Precursor Azabenzonorbornadiene (Stable Precursor) Reaction Retro-Diels-Alder (Elimination) Precursor->Reaction Tetrazine Tetrazine Reagent Tetrazine->Reaction Isoindole N-Boc-Amino-Isoindole (Active Diene) Reaction->Isoindole - Pyridazine Isoindole->Isoindole Storage at -20°C (Metastable) Product Polycyclic Adduct (Stable Drug Scaffold) Isoindole->Product Diels-Alder (Immediate Use) Trapping Trapping Agent (e.g., Maleimide) Trapping->Product

Figure 2: Synthesis and trapping workflow for N-Boc-amino-isoindoles.

Critical Handling Guidelines

  • Concentration Matters: Since dimerization is a second-order reaction, keeping solutions dilute (< 0.05 M) significantly extends the kinetic half-life of the N-Boc isoindole.

  • Avoid Acids: Even trace acid (e.g., from unneutralized

    
    ) can cleave the Boc group. The resulting N-H isoindole will polymerize instantly. Always filter NMR solvents through basic alumina or add a trace of 
    
    
    
    .
  • One-Pot Strategy: For maximum yield, do not isolate the isoindole. Generate it in situ in the presence of the desired dienophile. The cross-reaction (Isoindole + Dienophile) is usually kinetically faster than the self-reaction (Isoindole + Isoindole).

References

  • Synthesis and Reactivity of N-Boc-Guanidine Isoindoles Margetić, D., et al. "N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole."[2] Molecules, 2022.[2][3][4][5][6] [Link]

  • Isoindole Tautomerism and Diels-Alder Chemistry Bonne, D., et al. "The Control of Stereoselectivities in the Diels-Alder Reactions of N-Substituted Pyrroles and N-Substituted Isoindoles." Imperial College London / CQU, 2000. [Link]

  • General Isoindole Stability Reviews Speck, K., & Magauer, T. "The chemistry of isoindole natural products."[1][7][8] Beilstein Journal of Organic Chemistry, 2013. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Introduction: The Strategic Importance of the Isoindoline Scaffold In the landscape of modern medicinal chemistry, the isoindoline nucleus represents a privileged scaffold, conferring favorable pharmacokinetic and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoindoline Scaffold

In the landscape of modern medicinal chemistry, the isoindoline nucleus represents a privileged scaffold, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Its rigid, bicyclic structure serves as a versatile anchor for presenting functional groups in a well-defined three-dimensional space. The subject of this guide, tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS 264916-06-5), is a particularly valuable building block. The presence of a Boc-protected nitrogen within the isoindoline ring ensures stability and allows for selective deprotection under acidic conditions, while the arylamine at the 5-position provides a nucleophilic handle for a wide array of synthetic transformations. This unique combination of features makes it a cornerstone intermediate in the synthesis of high-value targets, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1][2][3][4]

This document provides a comprehensive guide for researchers, covering the synthesis, key physicochemical properties, and detailed protocols for the application of this versatile intermediate. The methodologies are presented with an emphasis on the underlying chemical principles and safety considerations to ensure reliable and safe execution in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its effective and safe use.

PropertyValueSource(s)
CAS Number 264916-06-5[5][6]
Molecular Formula C₁₃H₁₈N₂O₂[6]
Molecular Weight 234.29 g/mol [6]
Appearance Yellow to brown solid or viscous liquid
Purity Typically ≥95-97%[6]
Storage Conditions 2-8°C, keep in dark place, under inert atmosphere, sealed in dry[6]
Predicted LogP 2.5195[6]
Mass Spec (ESI-MS) [M+H]⁺: 235.14411[5][7]

Safety Profile:

Hazard Statement(s)Precautionary Statement(s)
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.

This data is compiled from multiple sources and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

Part 1: Synthesis of tert-Butyl 5-amino-2H-isoindole-2-carboxylate

The most common and efficient synthesis of the title compound is achieved through the reduction of its corresponding nitro-analogue, tert-butyl 5-nitroisoindoline-2-carboxylate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method due to its high efficiency, clean conversion, and the ease of product isolation.[5][8]

Synthetic Scheme

Synthesis cluster_main Start tert-Butyl 5-nitroisoindoline-2-carboxylate Reagents H₂ (g), 10% Pd/C Ethanol (Solvent) Room Temperature, 15 h End tert-Butyl 5-amino-2H-isoindole-2-carboxylate Reagents->End

Caption: Synthesis of the target amine via catalytic hydrogenation.

Mechanistic Insight: The Role of the Palladium Catalyst

The reduction of an aromatic nitro group via catalytic hydrogenation is a surface-mediated process. The mechanism, while complex, can be summarized in several key steps:

  • Adsorption: Both hydrogen gas (H₂) and the aromatic nitro compound adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the palladium surface, forming highly reactive palladium-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso and hydroxylamine species, by the surface-bound hydrogen atoms.

  • Desorption: Once the reduction to the amine is complete, the product molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[9][10]

Hydrogenation_Mechanism cluster_surface Palladium Catalyst Surface cluster_solution H2 H₂ Pd_H 2 [Pd]-H H2->Pd_H Activation RNO2 Ar-NO₂ Pd_RNO2 [Pd]-Ar-NO₂ RNO2->Pd_RNO2 Binding Pd_H->Pd_RNO2 Stepwise Reduction Pd_RNH2 [Pd]-Ar-NH₂ Pd_RNO2->Pd_RNH2 via Intermediates (Ar-NO, Ar-NHOH) RNH2_sol Ar-NH₂ (product) Pd_RNH2->RNH2_sol Desorption H2_sol H₂ (gas) H2_sol->H2 Adsorption RNO2_sol Ar-NO₂ (substrate) RNO2_sol->RNO2 Adsorption

Caption: Simplified catalytic cycle of nitro group hydrogenation.

Detailed Synthesis Protocol

This protocol is based on a reported procedure with a high yield.[5]

Materials and Equipment:

  • tert-Butyl 5-nitroisoindoline-2-carboxylate

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder with regulator)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold (e.g., Schlenk line)

  • Celite® or a similar filter aid

  • Büchner funnel and filter flask

  • Rotary evaporator

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
tert-Butyl 5-nitro...264.27650 mg2.461.0
10% Pd/C (dry basis)N/A~80 mgN/A~0.03 (Pd)
Ethanol46.0750 mLN/ASolvent
Hydrogen (H₂)2.02ExcessN/AReductant

Procedure:

  • Catalyst Charging and Inerting:

    • Expertise: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. It can ignite flammable solvents upon contact with air. Therefore, all operations must be performed under an inert atmosphere.

    • To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 160 mg of 10% Pd/C (50% wet), which corresponds to approximately 80 mg on a dry basis.

    • Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add 50 mL of anhydrous ethanol via cannula or syringe.

    • In a separate container, dissolve 650 mg (2.46 mmol) of tert-butyl 5-nitroisoindoline-2-carboxylate in a minimal amount of ethanol and add it to the flask via syringe.

  • Hydrogenation:

    • Purge the inert gas from the flask by briefly applying vacuum and then introduce hydrogen gas from a balloon or a regulated supply.

    • Begin vigorous stirring of the black suspension. The reaction is typically run at atmospheric pressure of hydrogen at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 15 hours. A complete reaction is indicated by the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Trustworthiness: This step is critical for safety. The used catalyst is highly pyrophoric.

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas (purge 3x). Do not expose the hydrogen-saturated catalyst to air.

    • Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol.

    • Under a stream of inert gas, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional ethanol (2 x 10 mL).

    • Crucial Safety Step: Immediately quench the filter cake containing the used catalyst by submerging it in a beaker of water. Do not allow it to dry in the open air. Dispose of it according to your institution's hazardous waste guidelines for pyrophoric materials.

    • Concentrate the clear, pale-yellow filtrate under reduced pressure using a rotary evaporator.

  • Product Characterization:

    • The resulting product, tert-butyl 5-aminoisoindole-2-carboxylate, is obtained as a yellow oil or solid (yield ~585 mg, 99%).[5]

    • The product is often of sufficient purity to be used in subsequent steps without further purification.[5] If necessary, purification can be achieved by silica gel column chromatography.

Protocol Optimization and Causality
  • Catalyst Loading: Typical loadings range from 1-10 mol% of palladium. Lowering the catalyst loading can reduce cost but may require longer reaction times or higher hydrogen pressure. For this substrate, a relatively high weight percentage is used to ensure a reasonable reaction time at atmospheric pressure.

  • Solvent Choice: Protic solvents like ethanol and methanol are excellent choices as they facilitate the protonolysis steps in the reduction mechanism and are generally good solvents for the reactants.[11]

  • Hydrogen Pressure: While the reaction proceeds well at atmospheric pressure (balloon), for larger scales or less reactive substrates, a Parr hydrogenator or a similar high-pressure reactor can be used (e.g., 50 psi H₂). Increased pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[12]

  • Transfer Hydrogenation: As a safer alternative to using hydrogen gas, transfer hydrogenation can be employed. In this method, a hydrogen donor like ammonium formate or hydrazine is used in the presence of Pd/C. The donor decomposes in situ to provide hydrogen.[12][13] This avoids the need for specialized high-pressure equipment.

Part 2: Applications in Synthesis

The primary utility of tert-butyl 5-amino-2H-isoindole-2-carboxylate lies in the reactivity of its aromatic amine. This nucleophilic center can readily participate in a variety of bond-forming reactions to build more complex molecular architectures.

Application Example: Synthesis of an Amide-Linked PARP Inhibitor Precursor

PARP inhibitors often feature a core structure linked to a pendant aromatic or heterocyclic group via an amide bond. The following protocol details a representative acylation reaction.

Application_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up Amine tert-Butyl 5-amino-2H- isoindole-2-carboxylate Combine Combine amine, solvent, and base. Cool to 0 °C. Amine->Combine AcidChloride Aryl or Heteroaryl Acyl Chloride Add Add acyl chloride dropwise. AcidChloride->Add Base Base (e.g., DIPEA, Pyridine) Base->Combine Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Combine Combine->Add React Stir at RT until completion (TLC/LC-MS). Add->React Workup Aqueous wash, dry organic layer, and concentrate. React->Workup Purify Purify by column chromatography. Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for a typical acylation reaction.

Detailed Acylation Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 5-amino-2H-isoindole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine (1.2-1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: In a separate flask, dissolve the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq) in the same anhydrous solvent.

  • Reaction: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-acylated isoindoline.

Other Key Transformations
  • Sulfonylation: Reacting the amine with a sulfonyl chloride (e.g., dansyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamide. This is a common linkage in various bioactive molecules.

  • Buchwald-Hartwig Amination: The arylamine can act as the nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. This powerful C-N bond-forming reaction allows for the synthesis of complex diarylamines, which are prevalent in kinase inhibitors.[14][15][16] The reaction typically requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a strong base (e.g., NaOtBu or LHMDS).[17]

Conclusion

tert-Butyl 5-amino-2H-isoindole-2-carboxylate is a high-value, versatile building block for drug discovery and development. Its synthesis via catalytic hydrogenation is robust and high-yielding, though it demands rigorous adherence to safety protocols due to the pyrophoric nature of the palladium catalyst. The strategic positioning of the protected isoindoline nitrogen and the reactive arylamine provides chemists with a powerful tool to rapidly construct complex molecular scaffolds for targeting critical disease pathways. The protocols and insights provided herein are intended to empower researchers to confidently and safely incorporate this key intermediate into their synthetic programs.

References

  • Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins. ResearchGate. Available from: [Link]

  • Synthesis of analogs of olaparib. ResearchGate. Available from: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PMC. Available from: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available from: [Link]

  • Catalytic hydrogenation of aromatic nitro compounds using polymer–supported palladium-2-methylimidazole complex. Catalysis Eprints database. Available from: [Link]

  • 1780753-86-7 | Product Name : tert-Butyl 5-amino-6-fluoroisoindoline-2-carboxylate. Pharmaffiliates. Available from: [Link]

  • Kinetics of Catalytic Liquid Phase Hydrogenation. I. The Hydrogenation of Aromatic Nitrocompounds over Colloidal Rhodium and Palladium. Journal of the American Chemical Society. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Tert-butyl 5-amino-2,3-dihydro-1h-isoindole-2-carboxylate. PubChemLite. Available from: [Link]

  • -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... ResearchGate. Available from: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • Tert-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE|264916-06-5. Active Biopharma Corp. Available from: [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. Available from: [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available from: [Link]

  • Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. Available from: [Link]

  • Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Publishing. Available from: [Link]

  • N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. PubMed. Available from: [Link]

  • 5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinoline-sulfonyl)piperazine derivatives. PubMed. Available from: [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
  • Isoxazoline derivatives. Part VII. Behaviour of 5-acyl-Δ2-isoxazolines with bases. Ring–chain tautomerism of 5-hydroxy-Δ2-pyrrolin-4-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling of tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Abstract & Strategic Significance This guide details the protocols for the Palladium-catalyzed cross-coupling of tert-butyl 5-amino-2H-isoindole-2-carboxylate (referred to herein as Substrate-5 ). This scaffold is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the protocols for the Palladium-catalyzed cross-coupling of tert-butyl 5-amino-2H-isoindole-2-carboxylate (referred to herein as Substrate-5 ). This scaffold is a critical pharmacophore in oncology (e.g., Lenalidomide analogs) and neuroscience (kinase inhibitors).

The Core Challenge: The substrate features two nitrogen centers. The 2-position is protected by a tert-butyloxycarbonyl (Boc) group, while the 5-position is a free primary aniline. The synthetic objective is to functionalize the 5-aniline without compromising the acid-sensitive and potentially labile 2-Boc group.

Key Success Factors:

  • Ligand Selection: Utilization of dialkylbiaryl phosphines (Buchwald ligands) to facilitate reductive elimination and prevent catalyst poisoning by the isoindoline core.

  • Base Control: Preferential use of weak carbonate bases (Cs₂CO₃) over strong alkoxides to maintain Boc-integrity at elevated temperatures.

  • Pd Source: Use of precatalysts (Pd-G3/G4) to ensure rapid initiation and minimize induction periods.

Mechanistic Insight & Ligand Selection

The reaction follows the catalytic cycle of Oxidative Addition, Amine Binding, Deprotonation, and Reductive Elimination.[1][2][3] For Substrate-5 , the rate-limiting step is often the reductive elimination due to the electron-rich nature of the aniline.

Ligand Decision Matrix
LigandClassRecommendationRationale
XPhos DialkylbiarylPrimary Choice Excellent general utility for anilines; high turnover frequency.
BrettPhos DialkylbiarylSecondary Choice Required for aryl chlorides or electron-rich aryl halides where transmetalation is slow.
RuPhos DialkylbiarylSpecialist Use if the coupling partner is sterically hindered (ortho-substituted).
BINAP BisphosphineLegacy/AvoidOften requires higher temperatures (>100°C) which risks Boc-thermal degradation.
Diagram 1: Chemoselective Catalytic Cycle

This diagram illustrates the pathway, highlighting the critical preservation of the N-Boc group during the catalytic cycle.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Substrate-5 binds) OxAdd->Coord + Substrate-5 Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot - HX SideRxn WARNING: Boc-Deprotection (Avoid Acid/High T) Coord->SideRxn If T > 110°C RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regenerate Catalyst

Caption: The catalytic cycle emphasizing the entry of Substrate-5 and the thermal risk zone for the Boc-group.

Experimental Protocols

Protocol A: The "Gold Standard" (High Fidelity)

Recommended for: Aryl Bromides, Aryl Iodides, and Activated Aryl Chlorides. Why this works: Uses Cs₂CO₃ (mild base) and XPhos Pd G3 (robust precatalyst) in 1,4-Dioxane . This system operates well at 80-90°C, preserving the Boc group.

Reagents:

  • Substrate-5 (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with Substrate-5, Aryl Halide, Cs₂CO₃, and XPhos Pd G3. Add a magnetic stir bar.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for consumption of Substrate-5 (M+H of product).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Difficult Substrate" (High Reactivity)

Recommended for: Unactivated Aryl Chlorides, Electron-Rich Aryl Halides. Why this works: Uses BrettPhos (bulky, electron-rich) and NaOtBu (stronger base) to force the reaction. Requires strict temperature control.

Reagents:

  • Substrate-5 (1.0 equiv)

  • Aryl Chloride (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (3–5 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol or Toluene

Step-by-Step:

  • Setup: Glovebox preparation is preferred for NaOtBu. If on bench, use fresh bottle. Combine all solids in a vial.

  • Solvation: Add degassed t-Amyl Alcohol.

  • Reaction: Heat to 80°C (Do not exceed 100°C).

    • Critical Note: NaOtBu is strong; monitor reaction closely to ensure the carbamate (Boc) is not attacked.

  • Quench: Upon completion, immediately cool and quench with saturated NH₄Cl (aq) to neutralize the base.

  • Extraction: Extract with DCM (x3). Dry over Na₂SO₄.

Troubleshooting & Optimization (Self-Validating Systems)

Use this table to diagnose failure modes based on LCMS/NMR data.

ObservationDiagnosisCorrective Action
No Product, SM Intact Catalyst DeactivationSwitch to XPhos Pd G3 . Ensure Argon atmosphere is rigorous.
Product + Boc-Loss Thermal/Base LabilityLower Temp to 65°C. Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ .
Protodehalogenation Reduction of Aryl HalideSolvent is "wet" (acting as H-source). Use fresh anhydrous solvent.
Bis-Arylation Over-reactionIncrease Substrate-5 equivalents to 1.2. Use RuPhos (steric bulk prevents 2nd addition).
Diagram 2: Optimization Workflow

A logic gate for selecting conditions based on electrophile type.

OptimizationFlow Start Select Aryl Halide Type Halide Type? Start->Type ArBr Aryl Bromide/Iodide Type->ArBr Br / I ArCl Aryl Chloride Type->ArCl Cl CondA Protocol A: XPhos / Cs2CO3 (Standard) ArBr->CondA CondB Protocol B: BrettPhos / NaOtBu (Advanced) ArCl->CondB

Caption: Decision tree for selecting Protocol A (Standard) vs Protocol B (Advanced).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Mancilla Percino, T., et al. (2024).[4] Synthesis of New Isoindolines Derived from L-α-Amino Acids. ResearchGate.[5] (Demonstrates isoindoline stability). Link

Sources

Method

Functionalization of the C5 position in N-Boc-isoindoline derivatives

Application Note: Strategic C5-Diversification of N-Boc-Isoindolines Executive Summary & Strategic Analysis The isoindoline scaffold is a privileged pharmacophore found in numerous therapeutic agents (e.g., Lenalidomide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C5-Diversification of N-Boc-Isoindolines

Executive Summary & Strategic Analysis

The isoindoline scaffold is a privileged pharmacophore found in numerous therapeutic agents (e.g., Lenalidomide analogs, anti-inflammatory agents).[1] While the nitrogen atom offers a convenient handle for diversification, the benzene backbone—specifically the C5 position —remains underutilized due to synthetic challenges.[2]

The Challenge: In N-Boc-isoindoline, the C4/C7 positions are electronically activated (ortho to the alkyl bridge) but sterically congested due to peri-interactions with the N-Boc group. The C5/C6 positions are remote and electronically less distinct. Traditional Electrophilic Aromatic Substitution (EAS) often yields difficult-to-separate mixtures of C4 and C5 isomers.

The Solution: This guide details two distinct protocols to access C5-functionalized derivatives:

  • Steric-Controlled C-H Borylation (Protocol A): The "Gold Standard" for high-fidelity C5 selectivity, utilizing Iridium catalysis to exploit the steric shielding of the C4 position.

  • Controlled Electrophilic Halogenation (Protocol B): A scalable, cost-effective alternative for accessing C5-bromides, albeit with lower regioselectivity ratios.[1]

Mechanistic Logic & Regioselectivity Mapping

To achieve C5 selectivity, we must understand the "Steric Landscape" of the molecule.[1]

  • C4/C7 (The "Ortho" Trap): These protons are adjacent to the methylene bridge. In N-Boc derivatives, the bulky tert-butyl group creates a "steric cone" that discourages bulky catalysts from approaching C4/C7.[1]

  • C5/C6 (The "Meta" Target): These positions are the most sterically accessible. Iridium-catalyzed borylation, which is governed by steric minimization rather than electronic activation, preferentially activates the C-H bond at C5.[1]

G cluster_0 Regioselectivity Drivers NBoc N-Boc-Isoindoline (Substrate) C4 C4 Position (Sterically Blocked) NBoc->C4 Peri-Strain C5 C5 Position (Sterically Open) NBoc->C5 Accessible Method2 Electrophilic Bromination (Electronic Control) C4->Method2 Competes Method1 Ir-Catalyzed Borylation (Steric Control) C5->Method1 High Selectivity C5->Method2 Major Product Product C5-Functionalized Isoindoline Method1->Product C-B Bond Method2->Product C-Br Bond

Figure 1: Decision matrix for C5 functionalization. Iridium catalysis exploits the steric accessibility of C5, whereas bromination relies on electronic activation, often leading to mixtures.[1]

Protocol A: Iridium-Catalyzed C-H Borylation (High Selectivity)[1]

This protocol utilizes the Hartwig-Miyaura borylation strategy. The bulky ligand (dtbpy) ensures the active catalyst cannot access the crowded C4 position, forcing activation at C5.

Materials & Reagents
  • Substrate: N-Boc-isoindoline (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 0.6–0.8 equiv) Note: Using <1 equiv relative to substrate minimizes bis-borylation.[1]

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%)[1]

  • Solvent: MTBE or THF (Anhydrous, degassed)[1]

Step-by-Step Procedure
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in 1 mL of MTBE.

    • Stir at room temperature for 5 minutes. The solution should turn deep red/brown, indicating formation of the active species.[1]

  • Reaction Assembly:

    • Add B₂pin₂ (152 mg, 0.6 mmol) to the catalyst solution.[1] Stir for 2 minutes.

    • Add N-Boc-isoindoline (219 mg, 1.0 mmol) dissolved in 1 mL MTBE.

    • Seal the vial with a Teflon-lined cap.

  • Heating & Monitoring:

    • Heat the reaction mixture to 60°C for 4–8 hours.

    • IPC (In-Process Control): Monitor by GC-MS or LC-MS.[1] Look for the disappearance of B₂pin₂ and the appearance of the mono-borylated product (M+126 mass shift).

    • Expectation: >95:5 ratio of C5:C4 regioisomers.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate the solvent in vacuo.

    • Purification: Pass through a short plug of silica gel (eluting with Hexanes:EtOAc 80:20) to remove the catalyst. The resulting pinacol boronate ester is stable and can be used directly in Suzuki couplings.

Critical Quality Attributes (CQAs)
ParameterSpecificationReason
Water Content < 100 ppmWater decomposes the active Ir-H species, stalling the cycle.[1]
B₂pin₂ Stoichiometry 0.6–0.8 equivExcess boron leads to 5,6-bis-borylation due to the symmetry of the mono-product.[1]
Temperature 60°C ± 5°CHigher temperatures (>80°C) may overcome the steric barrier, eroding C5 selectivity.[1]

Protocol B: Electrophilic Bromination (Scalable Alternative)

While less selective than borylation, bromination is cheaper and requires no inert atmosphere.[1] This method relies on the para-directing effect of the C1/C3 alkyl groups.

Materials
  • Substrate: N-Boc-isoindoline (1.0 equiv)

  • Electrophile: N-Bromosuccinimide (NBS, 1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to RT

Step-by-Step Procedure
  • Dissolution:

    • Dissolve N-Boc-isoindoline (1.0 g, 4.56 mmol) in MeCN (15 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Controlled Addition:

    • Add NBS (0.85 g, 4.79 mmol) portion-wise over 15 minutes. Do not add all at once; high local concentration favors bis-bromination.[1]

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine).[1]

    • Extract with EtOAc (3 x 20 mL). Wash organics with water and brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification (Crucial):

    • The crude mixture will likely contain:

      • Product (5-Br): ~70-80%[1]

      • Isomer (4-Br): ~10-15%[1]

      • Bis-bromide: ~5%[1]

    • Separation: Regioisomers are often separable by flash column chromatography using a gradient of Hexanes/EtOAc (0% to 10% EtOAc).[1] The 4-Br isomer typically elutes before the 5-Br isomer due to the "ortho effect" shielding the polar functionality, though this must be verified experimentally.

Downstream Applications (Workflow)

Once the C5-Boronate or C5-Bromide is secured, the library can be expanded via Cross-Coupling.[1]

Workflow cluster_paths Divergent Synthesis Start N-Boc-Isoindoline PathA Path A: Ir-Catalyzed Borylation (Yield: >85%, C5:C4 >20:1) Start->PathA PathB Path B: NBS Bromination (Yield: ~75%, C5:C4 ~5:1) Start->PathB Intermediate1 C5-Bpin Ester PathA->Intermediate1 Intermediate2 C5-Bromide PathB->Intermediate2 Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-X or Ar-B(OH)2) Intermediate1->Suzuki Intermediate2->Suzuki Final 5-Aryl-Isoindoline Library Suzuki->Final

Figure 2: Workflow for generating C5-aryl isoindoline libraries. Path A is preferred for SAR studies requiring high purity; Path B is preferred for bulk intermediate synthesis.

References

  • Hartwig, J. F. (2012).[1][3] "Borylation of C-H Bonds Catalyzed by Iridium Complexes." Chemical Society Reviews, 41(2), 422-441.[1] [Link]

    • Foundational text on the steric governance of Ir-catalyzed boryl
  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1] "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate."[1] Journal of the American Chemical Society, 124(3), 390-391.[1] [Link]

    • Establishes the [Ir(OMe)(cod)]2/dtbpy system used in Protocol A.
  • Larsen, M. A., & Hartwig, J. F. (2014).[1] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Case Studies." Journal of the American Chemical Society, 136(11), 4287–4299.[1] [Link]

    • Provides specific insights into the borylation of bicyclic heterocycles similar to isoindoline.
  • Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2013).[1] "High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications." Journal of the American Chemical Society, 135(20), 7572–7582.[1] [Link]

    • Source for the optimization parameters and troubleshooting steps.

Sources

Application

Application Note: High-Throughput Synthesis of Amino-Isoindolinone Libraries

Executive Summary This guide details the strategic preparation of pharmaceutical libraries based on the amino-isoindolin-1-one scaffold (often referred to loosely as amino isoindoles). While true 1-aminoisoindoles are ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic preparation of pharmaceutical libraries based on the amino-isoindolin-1-one scaffold (often referred to loosely as amino isoindoles). While true 1-aminoisoindoles are tautomerically unstable, their oxidized lactam counterparts (isoindolin-1-ones) represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide , as well as emerging MDM2-p53 inhibitors .

We present a robust, scalable Multicomponent Reaction (MCR) protocol that allows for the rapid generation of diverse libraries with high atom economy, bypassing the need for unstable intermediates.

Strategic Rationale & Chemical Logic

The "Privileged" Scaffold

The isoindolin-1-one core is geometrically constrained, allowing precise positioning of pharmacophores to interact with deep protein pockets (e.g., the Cereblon E3 ligase pocket).

  • Stability: Unlike the oxidation-prone isoindole, the isoindolinone is metabolically stable.

  • Diversity Points: The scaffold offers three distinct vectors for diversification (

    
    ), making it ideal for High-Throughput Screening (HTS).
    
The Synthetic Strategy: MCR vs. Stepwise

Traditional synthesis involves multi-step cyclizations of phthalimides, often requiring harsh conditions. We utilize a One-Pot 3-Component Reaction (3-CR) involving 2-formylbenzoic acid, a primary amine, and an isonitrile.

Mechanism:

  • Condensation: The amine condenses with the aldehyde to form an imine.

  • Nucleophilic Attack: The isonitrile attacks the imine (Ugi-type insertion).

  • Cyclization: The internal carboxylic acid traps the intermediate, driving the irreversible formation of the lactam ring.

Workflow Visualization

The following diagram illustrates the library generation workflow, emphasizing the decision points between solution-phase and solid-phase methodologies.

Library_Workflow cluster_Method Method Selection Start Library Design (Scaffold Selection) Reagents Reagent Prep (Amines, Isonitriles) Start->Reagents SolPhase Solution Phase (High Speed, Lower Purity) Reagents->SolPhase SolidPhase Solid Phase (High Purity, Slower) Reagents->SolidPhase SolPhase_Cat Catalyst: TFE or MeOH SolPhase->SolPhase_Cat Reaction 3-Component Reaction (2-Formylbenzoic Acid + R-NH2 + R-NC) SolPhase_Cat->Reaction SolidPhase_Resin Resin Loading (Wang/Rink) SolidPhase->SolidPhase_Resin SolidPhase_Resin->Reaction Purification Purification (SCX Cartridge / HPLC) Reaction->Purification QC QC Validation (LCMS / NMR) Purification->QC

Caption: Decision tree for amino-isoindolinone library synthesis, contrasting solution-phase speed with solid-phase purity.

Experimental Protocols

Protocol A: Solution-Phase High-Throughput Synthesis (The "Workhorse")

Objective: Rapid generation of 96-well plate libraries. Key Reagent: 2,2,2-Trifluoroethanol (TFE) is used as the solvent. TFE acts as a hydrogen-bond donor, activating the carbonyl and accelerating imine formation without external acid catalysts [1].

Materials:

  • 2-Formylbenzoic acid (1.0 equiv)

  • Diverse Primary Amines (

    
    ) (1.0 equiv)
    
  • Diverse Isonitriles (

    
    ) (1.0 equiv)
    
  • Solvent: TFE (Trifluoroethanol) or MeOH

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 2-formylbenzoic acid (0.5 mmol) dissolved in 1 mL TFE.

  • Amine Addition: Add the primary amine (0.5 mmol) to each well.

  • Incubation 1: Shake at Room Temperature (RT) for 30 minutes to allow imine formation. Note: Solution usually turns yellow.

  • Isonitrile Addition: Add the isonitrile (0.5 mmol) to each well.

  • Reaction: Seal the plate and shake at RT for 12–24 hours.

    • Optimization: If conversion is low (<50% by LCMS), heat to 60°C for 4 hours.

  • Work-up (SCX):

    • Pass the reaction mixture through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities and unreacted acids).

    • Elute product with 2M

      
       in MeOH.
      
  • Finishing: Evaporate solvent using a Genevac or SpeedVac.

Protocol B: Solid-Phase Synthesis (SPS)

Objective: Synthesis of high-purity analogues for secondary screening. Rationale: Immobilization allows the use of excess reagents to drive completion, which are then washed away.

Step-by-Step Procedure:

  • Resin Loading: Swell Wang Resin (0.5 g, 1.0 mmol/g) in DCM for 30 min.

  • Immobilization: React resin with 2-formylbenzoic acid (3 equiv), DIC (3 equiv), and DMAP (0.1 equiv) in DMF for 12 hours. Wash resin (3x DMF, 3x DCM).

  • MCR On-Resin:

    • Suspend resin in TFE/DCM (1:1).

    • Add Amine (5 equiv) and Isonitrile (5 equiv).

    • Shake for 24 hours at RT.

  • Cleavage: Treat resin with 50% TFA/DCM for 1 hour.

  • Isolation: Filter resin, collect filtrate, and evaporate.

Data Analysis & Quality Control

Solvent Screening Data

The choice of solvent dramatically impacts yield. Protic solvents stabilize the zwitterionic intermediate.

SolventDielectric Const.Yield (24h, RT)Notes
TFE 27.092% Activates carbonyl; Best for HTS.
Methanol33.078%Good alternative; cheaper.
DCM8.935%Too non-polar; slow reaction.
THF7.520%Poor conversion.
QC Criteria
  • Purity: >85% by UV (254 nm).

  • Identity:

    
     within 0.5 Da (LCMS).
    
  • Common Failure Mode: Oxidation of the aldehyde starting material to phthalic acid (inactive). Ensure 2-formylbenzoic acid is fresh.

Biological Application: p53-MDM2 Inhibition

Amino-isoindolinones mimic the tryptophan residue of p53, blocking the p53-MDM2 interaction and restoring apoptotic pathways in cancer cells [2].

Signaling_Pathway Isoindolinone Amino-Isoindolinone (Library Compound) MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Isoindolinone->MDM2 Inhibits Binding p53 p53 (Tumor Suppressor) Isoindolinone->p53 Stabilizes (Indirectly) MDM2->p53 Normally Inhibits Ubiquitination Ubiquitination & Degradation p53->Ubiquitination If MDM2 bound Apoptosis Apoptosis / Cell Cycle Arrest (Therapeutic Effect) p53->Apoptosis Accumulation activates

Caption: Mechanism of Action: Isoindolinones inhibit MDM2, preventing p53 degradation and restoring apoptosis.

References

  • National Institutes of Health (NIH). (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in coupling reactions with tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Technical Support Center: Optimization & Troubleshooting Guide Subject: Coupling Reactions with tert-Butyl 5-amino-2H-isoindole-2-carboxylate Ticket ID: ISO-NH2-OPT-001 Executive Summary: The Molecule & The Challenge Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting Guide Subject: Coupling Reactions with tert-Butyl 5-amino-2H-isoindole-2-carboxylate Ticket ID: ISO-NH2-OPT-001

Executive Summary: The Molecule & The Challenge

Welcome to the Technical Assistance Center. You are working with tert-Butyl 5-amino-2H-isoindole-2-carboxylate . To improve yield, you must treat this molecule with a dual mindset:

  • The Reaction Center (5-Amino): It is an aniline , not an aliphatic amine. It has significantly lower nucleophilicity than standard alkyl amines due to resonance delocalization into the benzene ring.

  • The Structural Core (Isoindoline): It is oxidation-prone . The benzylic positions (C1 and C3) are susceptible to oxidative degradation to isoindoles or isoindolinones, especially under heating in air. The N-Boc group provides essential stability but introduces acid sensitivity.

Module A: Amide Coupling Optimization

Target: Forming an amide bond with a Carboxylic Acid.[1]

The Problem: "I see the activated ester forming, but the aniline won't attack, or the yield is <30%." Root Cause: The 5-amino group is a weak nucleophile. Standard EDC/NHS or DCC conditions often fail because the activated intermediate hydrolyzes (reacts with trace water) faster than the sluggish aniline can attack it.

Protocol 1: The "Gold Standard" High-Yield Method (HATU/HOAt)

Use this for valuable substrates where conversion is critical.

  • Stoichiometry: Acid (1.0 equiv) : HATU (1.2 equiv) : HOAt (1.2 equiv) : DIPEA (3.0 equiv) : Amine (1.1 equiv).

  • Solvent: Anhydrous DMF or NMP (Polar aprotic solvents stabilize the transition state better than DCM for anilines).

  • Step-by-Step:

    • Dissolve the Carboxylic Acid and HATU/HOAt in solvent.

    • Add 1.0 equiv of DIPEA.[2] Stir for 5 minutes (Pre-activation is crucial).

    • Add the tert-Butyl 5-amino-2H-isoindole-2-carboxylate.

    • Add the remaining 2.0 equiv of DIPEA.

    • Critical: Purge with Argon/Nitrogen and seal. Stir at RT for 12-24h.

  • Temperature: If no reaction after 24h, heat to 50°C. Do not exceed 60°C to protect the Boc group and prevent isoindoline oxidation.

Protocol 2: The "Force Multiplier" (Acid Chloride Method)

Use this if HATU fails or for sterically hindered acids.

  • Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (neutral conditions) or Oxalyl Chloride/DMF (catalytic). Avoid SOCl2 reflux if your acid has acid-labile groups.

  • Dissolve the isoindoline amine in dry DCM with Pyridine (3.0 equiv) or 2,6-Lutidine (mild base).

  • Add the Acid Chloride dropwise at 0°C.

  • Warm to RT.

Data: Coupling Reagent Efficiency Comparison

ReagentMechanismSuitability for 5-AminoisoindolineProsCons
HATU UroniumExcellent Fast, high conversion for anilines.Expensive, difficult to remove byproducts.
T3P Phosphonic AnhydrideGood Low epimerization, easy workup (water soluble).Requires higher T (often >50°C).
EDC/HOBt CarbodiimidePoor Cheap.[2]Too slow for deactivated anilines; urea byproducts.
Acid Chloride Acyl HalideExcellent Highest reactivity.Requires acid stability; moisture sensitive.

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Coupling with an Aryl Halide.

The Problem: "Reaction turns black (Pd black precipitation) and starting material remains." Root Cause: Primary anilines can bind to Pd and poison the catalyst if the ligand is not bulky enough. Furthermore, the isoindoline core can undergo oxidative dehydrogenation if O2 is present.

Optimized System: The "BrettPhos" Protocol

For primary anilines like 5-aminoisoindoline, BrettPhos or XPhos are the ligands of choice. They are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2 (0.04 equiv).

  • Ligand: BrettPhos (0.04 equiv) or XPhos .

  • Base: Cs2CO3 (2.0 equiv). Note: Avoid NaOtBu if you observe side reactions; Cs2CO3 is milder and effective.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).

  • Temp: 80°C - 100°C.

Visual Workflow: Buchwald Optimization Strategy

BuchwaldOptimization Start Start: Low Yield in C-N Coupling CheckOx Check 1: Is reaction turning black immediately? Start->CheckOx O2Leak Oxygen Leak / Oxidative Instability CheckOx->O2Leak Yes CheckLigand Check 2: Which Ligand? CheckOx->CheckLigand No Degas Action: Sparge Solvent with Ar for 20 mins O2Leak->Degas Success Target Yield > 80% Degas->Success Binap BINAP / DPPF (Older Gen) CheckLigand->Binap Using CheckBase Check 3: Base Sensitivity CheckLigand->CheckBase Already using Gen 3 SwitchLigand Action: Switch to BrettPhos or XPhos Binap->SwitchLigand SwitchLigand->Success StrongBase NaOtBu / KHMDS CheckBase->StrongBase Using CheckBase->Success Using Cs2CO3 SwitchBase Action: Switch to Cs2CO3 (Weak Base) StrongBase->SwitchBase

Caption: Troubleshooting logic flow for Pd-catalyzed cross-coupling of 5-aminoisoindoline.

Module C: Stability & Purification (The Hidden Yield Killers)

Issue: "I lost my product on the column." Explanation: Isoindolines are secondary/tertiary amines (at the core) and anilines (at the substituent). They interact strongly with silanols on silica gel, leading to "streaking" and irreversible adsorption.

Purification Guides:

  • Deactivation: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use DCM / Methanol / NH4OH (90:9:1) or DCM / MeOH / TEA. The base competes for the silanol sites, allowing your product to elute.

  • Storage: Store the starting material and product under Argon at -20°C. Never leave the oil sitting on the benchtop; it will oxidize to a brown tar (isoindole formation).

Troubleshooting FAQs

Q1: Can I use TFA to remove the Boc group before the coupling? A: NO. The free secondary amine (isoindoline nitrogen) is vastly more nucleophilic than the aniline nitrogen. If you deprotect first, you will couple at the isoindoline nitrogen (position 2), not the aniline (position 5). Keep the Boc ON until the final step.

Q2: My reaction mixture turned dark brown/black upon heating. Is this normal? A: In aniline chemistry, some darkening is normal. However, pitch black usually indicates oxidation of the isoindoline core or decomposition of the catalyst.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Add an antioxidant like BHT (if compatible) or simply lower the temperature and extend reaction time.

Q3: I'm using HATU but still getting low conversion. A: Check your base. If you use TEA (Triethylamine), it might not be strong enough or sterically available enough in the transition state. Switch to DIPEA (Hunig's Base) . Also, ensure your DMF is anhydrous (water competes with the amine for the active ester).

Decision Tree: Choosing the Right Method

MethodSelection Input Coupling Partner? Acid Carboxylic Acid Input->Acid Halide Aryl Halide (Br/I/OTf) Input->Halide Simple Simple/Robust Acid Acid->Simple Complex Hindered/Sensitive Acid Acid->Complex MethodC Method C: Pd2(dba)3 + BrettPhos Halide->MethodC MethodA Method A: HATU + DIPEA Simple->MethodA MethodB Method B: Acid Chloride (Ghosez) Complex->MethodB

Caption: Strategic selection of coupling methodology based on electrophile type.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Isoindoline Stability & Synthesis: Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • HATU/HOAt Effectiveness: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Optimization

Technical Support Center: Solubilization Troubleshooting for 5-Amino-2H-isoindole-2-carboxylate in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges when solubilizing 5-amino-2H-isoindole-2-carboxylate in Dimethyl Sulfoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges when solubilizing 5-amino-2H-isoindole-2-carboxylate in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent of choice for drug discovery, the dual functionality of this compound—possessing both a reactive amine and a carboxylate moiety—creates complex thermodynamic and kinetic solvation challenges. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure reproducible dissolution.

Part 1: Quantitative Solvation Parameters

Understanding the thermodynamic state of your compound is the first step to successful solubilization. Table 1 summarizes how solvent quality, physical form, and temperature dictate solubility outcomes.

Table 1: Solvation Parameters and Expected Outcomes

Solvent ConditionPhysical Form of SoluteTemperatureExpected SolubilityMechanistic Causality
100% Anhydrous DMSO Amorphous Powder25°C (RT)High (>10 mM)DMSO S=O stabilizes the basic amine; methyl groups stabilize the carboxylate[1].
DMSO + >2% Water Amorphous Powder25°C (RT)Low (<1 mM)Water competitively disrupts DMSO-solute H-bonds, causing rapid aggregation[2].
100% Anhydrous DMSO Crystalline Polymorph25°C (RT)Moderate (1-5 mM)High lattice energy resists solvation; requires kinetic energy input[3].
100% Anhydrous DMSO Crystalline Polymorph50°C + SonicationHigh (>10 mM)Acoustic cavitation and heat break the crystal lattice, enabling solvation[2].
Freeze-Thawed DMSO Any25°C (RT)Very LowCondensation introduces water; freezing promotes crystalline nucleation[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 5-amino-2H-isoindole-2-carboxylate stock precipitate after a few days or following a freeze-thaw cycle? A1: The primary culprit is the extreme hygroscopicity of DMSO. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric constant of the solvent system, disrupting the solvation shell around the hydrophobic isoindole core[2]. Furthermore, freeze-thaw cycles synergistically enhance water uptake via condensation and provide the activation energy required for the amorphous compound to nucleate, transitioning into a lower-energy, highly stable crystalline polymorph that is drastically less soluble[3].

Q2: How does the dual amine/carboxylate nature of this compound affect its behavior in DMSO? A2: Compounds possessing both basic amines and acidic carboxylates can exhibit zwitterionic behavior. In pure, anhydrous DMSO, the zwitterionic form is stabilized through specific intermolecular interactions: the S=O group of DMSO acts as a hydrogen bond acceptor for the amine, while the DMSO methyl groups interact with the carboxylate oxoanions[1]. However, if water is present, it competitively binds to these sites. This competition destabilizes the DMSO-solute complex, promoting solute-solute hydrogen bonding and leading to rapid aggregation[1].

Q3: Can I use heat and sonication safely to force dissolution? A3: Yes, but within strict thermodynamic limits. Dissolution of crystalline solids in DMSO is typically an endothermic process; gentle heating (37°C–50°C) provides the kinetic energy needed to break the crystal lattice[2]. Sonication aids this by generating acoustic cavitation—microbubbles that collapse and create localized temperature and pressure gradients, physically disrupting aggregates[3]. However, exceeding 50°C can induce thermal degradation or oxidative polymerization of the reactive amine group.

Part 3: Troubleshooting Workflow

DMSOSolubility Start Compound Insoluble in DMSO CheckWater Check DMSO Quality: Is it anhydrous & fresh? Start->CheckWater UseFresh Use Fresh Anhydrous DMSO (<0.1% water) CheckWater->UseFresh No CheckTemp Apply Gentle Heating (37°C - 50°C) CheckWater->CheckTemp Yes UseFresh->CheckTemp Sonicate Vortex & Sonicate (15-30 mins) CheckTemp->Sonicate CheckForm Assess Physical Form: Is it a crystalline polymorph? Sonicate->CheckForm Fails Success Fully Dissolved Stock Solution Sonicate->Success Dissolves Zwitterion Adjust pH / Add Co-solvent (Address Zwitterion) CheckForm->Zwitterion Zwitterion->Success

Figure 1: Decision tree for troubleshooting and optimizing compound dissolution in DMSO.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not rely solely on visual inspection, as micro-suspensions can mimic true solutions.

Protocol A: Preparation of a Stable Anhydrous Stock Solution
  • Equilibration: Allow the sealed vial of 5-amino-2H-isoindole-2-carboxylate and a fresh bottle of anhydrous DMSO (packaged under Argon) to equilibrate to room temperature (20-25°C) in a desiccator.

    • Causality: Prevents condensation of atmospheric moisture on cold surfaces, which would immediately compromise the solvent's dielectric constant.

  • Weighing & Addition: Weigh the desired mass into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Agitation: Vortex vigorously for 2-5 minutes to maximize solvent-solute surface area contact.

  • Thermal/Acoustic Disruption: If particulates remain, place the vial in a water bath sonicator at 37°C for 15 minutes.

    • Causality: Cavitation breaks apart the high-energy crystal lattice without causing thermal degradation of the amine[2].

  • Validation (Critical Step): Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a bright light source. A true solution will have no pellet. If a pellet is present, the compound is in a micro-suspension and requires further dilution.

  • Storage: Aliquot immediately into single-use tubes and store at -20°C or -80°C. Never reuse an aliquot after thawing.

Protocol B: Rescuing a Precipitated Stock
  • Assessment: Verify if the precipitated stock was subjected to freeze-thaw cycles or left open to ambient air.

  • Heating: Heat the aliquot to 50°C for 10 minutes while vortexing intermittently.

  • pH Adjustment (Zwitterion Disruption): If heating fails, the compound has likely formed a highly stable intermolecular network. Add 1-2% (v/v) of a volatile organic acid (e.g., Trifluoroacetic acid, TFA).

    • Causality: TFA protonates the carboxylate group, destroying the zwitterionic charge distribution and breaking the solute-solute intermolecular network[1].

  • Validation: Re-centrifuge at 10,000 x g for 5 minutes to confirm complete solubilization before use in downstream assays.

References

  • Samples in DMSO: What an end user needs to know Source: Ziath Technical Presentations URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: Pharmaceuticals (PMC - NIH) URL:[Link]

Sources

Troubleshooting

Preventing oxidation of the amino group in isoindole derivatives

Topic: Preventing Oxidation of the Amino Group in Isoindole Derivatives Role: Senior Application Scientist / Technical Support Lead Ticket ID: ISO-OX-552 | Status: Open | Priority: Critical Welcome to the Isoindole Stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Amino Group in Isoindole Derivatives Role: Senior Application Scientist / Technical Support Lead

Ticket ID: ISO-OX-552 | Status: Open | Priority: Critical

Welcome to the Isoindole Stabilization Hub. You are likely here because your isoindole derivative—specifically one bearing an amino moiety—has decomposed into a brown/black insoluble mixture or converted into a phthalimide/phthalazine derivative before you could isolate it.

This is not a failure of your technique; it is a fundamental thermodynamic challenge. Isoindoles are 10-


 aromatic systems, but they possess a high-energy o-quinoid structure. When you attach an amino group (a strong 

-donor), you raise the Highest Occupied Molecular Orbital (HOMO) energy, making the ring hyper-reactive toward singlet oxygen (

) and radical autoxidation.

This guide provides the protocols required to handle these "ticking time bombs" of heterocyclic chemistry.

🟢 Module 1: The Diagnostics (Root Cause Analysis)

User Question: "My clear yellow isoindole solution turned dark brown within 10 minutes of exposure to air. The LC-MS shows a mass +32 or +16 peak. What is happening?"

Technical Explanation: You are observing oxidative degradation , likely driven by the electron-donating nature of your amino substituent.

  • The Mechanism: The amino group (

    
    , 
    
    
    
    ) donates electron density into the isoindole ring.
  • The Trigger: This donation raises the HOMO energy, making the C1 and C3 positions highly nucleophilic.

  • The Crash: Atmospheric oxygen attacks these positions (often via a peroxide intermediate), leading to ring cleavage or polymerization. The "brown sludge" is typically a mixture of polymerized pyrroles and phthalimides.

Visualization: The Oxidation Cascade

The following diagram illustrates the failure mode of amino-substituted isoindoles.

IsoindoleOxidation Start Amino-Isoindole (High HOMO) Inter Endoperoxide Intermediate Start->Inter [4+2] Cycloaddition with O2 O2 Atmospheric O2 (Singlet or Triplet) O2->Inter Fail1 Phthalimide (Oxidative Cleavage) Inter->Fail1 Rearrangement Fail2 Polymer/Tars (Radical Coupling) Inter->Fail2 Degradation

Figure 1: The oxidative degradation pathway of electron-rich isoindoles upon exposure to air.

🔵 Module 2: Synthetic Strategy (Prevention by Design)

User Question: "I need to design a stable amino-isoindole analogue for a fluorescent probe. How can I modify the structure to prevent oxidation?"

The Solution: Electronic & Steric Tuning To stabilize the amino group without losing its functionality, you must counteract its electron-donating capability or physically block the oxidation sites.

Strategy A: The Push-Pull Effect

If the amino group pushes electrons in, you need a group to pull them out.

  • Protocol: Introduce Electron-Withdrawing Groups (EWGs) on the benzene backbone (positions 4, 5, 6, or 7).

  • Recommended Substituents: Fluorine (-F), Cyano (-CN), or Nitro (-NO2).

  • Effect: These groups lower the HOMO energy, reducing reactivity toward oxygen without destroying the aromaticity [1].

Strategy B: Steric Shielding (The "Gribble" Approach)

Oxidation typically occurs at the C1 and C3 positions. Blocking these sites kinetically inhibits the approach of oxygen or dienophiles.

  • Protocol: Place bulky groups (e.g., tert-butyl, phenyl) at C1/C3.

  • Note: If your amino group is at C1, ensure it is secondary or tertiary to add steric bulk.

Comparative Stability Data
Substituent PatternElectronic EffectApprox.[1][2] Half-Life (Air, 25°C)Stability Rating
Unsubstituted Neutral< 1 hour🔴 Critical
1-Amino Strong Donor (Destabilizing)Minutes⚫ Fatal
1-Amino + 5,6-Difluoro Donor + AcceptorHours to Days🟡 Moderate
1,3-Diphenyl Steric ShieldingWeeks🟢 Good
N-Boc Protected Electron WithdrawalIndefinite (Solid state)🟢 Excellent

🟣 Module 3: Chemical Protection (The "Masking" Protocol)

User Question: "I cannot change the core structure. How do I handle the amino group during purification?"

The Solution: Transient Deactivation If the free amine is the culprit, mask it during the danger zone (purification/storage).

Protocol 1: The N-Boc Strategy

Converting the amine to a carbamate (Boc) significantly withdraws electron density from the ring, stabilizing the isoindole.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Condition: Weak base (DMAP/TEA) in dry DCM.

  • Result: The

    
    -Boc isoindole is often stable enough for silica chromatography, unlike the free amine [2].
    
Protocol 2: Salt Formation

Protonating the amine converts it from a donor (


) to a strong acceptor (

).
  • Method: Treat the crude reaction mixture with anhydrous HCl in dioxane or TFA.

  • Benefit: The resulting isoindolium salt is generally stable to oxidation.

  • Recovery: Neutralize immediately before use in the final application.

🟠 Module 4: Handling & Storage (The Cold Chain)

User Question: "How do I store these compounds if I can't protect them?"

The "Freeze-Pump-Thaw" Standard Never store amino-isoindoles in solution at room temperature. Follow this strict protocol for handling:

  • Solvent Choice: Use degassed solvents only. Sparging with nitrogen is insufficient; use the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen.

  • The "Schlenk" Rule: All transfers must occur under positive Argon pressure.

  • Trapping (The Gold Standard):

    • Do not isolate. Generate the amino-isoindole in situ and immediately react it with your target (e.g., a maleimide for Diels-Alder trapping).

    • Reference: This is the standard approach for OPA-derived fluorescent isoindoles in bioanalysis [3].

Decision Tree: Handling Workflow

HandlingWorkflow Start Isoindole Synthesis Complete Check Is the Amino Group Protected? Start->Check Yes Standard Workup (Avoid Acid if Boc) Check->Yes Yes No Is Isolation Necessary? Check->No No NoIso In Situ Trapping (Add Dienophile Immediately) No->NoIso No YesIso CRITICAL PATH No->YesIso Yes Step1 1. Degas Solvents (Freeze-Pump-Thaw) YesIso->Step1 Step2 2. Work under Argon (Glovebox Preferred) Step1->Step2 Step3 3. Store at -80°C (Solid State) Step2->Step3

Figure 2: Decision matrix for handling labile isoindole derivatives.

🟡 Module 5: Special Case - OPA Derivatization

User Question: "I am using o-phthalaldehyde (OPA) to label amino acids. The fluorescence signal decays too fast. How do I fix this?"

Context: The OPA reaction generates a fluorescent 1-alkylthio-2-alkylisoindole. The stability depends entirely on the thiol used.

The Fix: Switch your thiol.

  • Avoid: 2-Mercaptoethanol (2-ME). The resulting isoindoles are notoriously unstable.

  • Use: 3-Mercaptopropanol (3-MP) or N-Acetylcysteine .

  • Why: 3-MP forms a more stable isoindole adduct due to subtle steric and electronic differences that retard the autoxidation rate [4].

References

  • Nájera, C., Sansano, J. M., & Yus, M. (2003). Chemistry of 2H-isoindoles: recent developments. University of Alicante. 1

  • Rincón, J. A., & Plumet, J. (2022).[1] Three-component assembly of stabilized fluorescent isoindoles. National Institutes of Health (NIH). 3[1][3][4][5][6]

  • BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution. 4[1][3][4][5][7]

  • Stobaugh, J. F., et al. (1986). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. 8[1][3][4][5][9]

Sources

Optimization

Technical Support Center: Purification Strategies for tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Welcome to the technical support center for the purification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. Here, we will delve into the causality behind experimental choices, providing you with robust, field-proven insights to enhance the purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a crude mixture of tert-Butyl 5-amino-2H-isoindole-2-carboxylate?

A1: The impurities in your crude mixture will largely depend on the synthetic route employed. A common synthesis involves the reduction of the corresponding nitro compound, tert-butyl 5-nitroisoindoline-2-carboxylate.[1] In this case, common impurities include:

  • Unreacted Starting Material: Residual tert-butyl 5-nitroisoindoline-2-carboxylate.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine species.

  • Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, fine particles may carry over.[1]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

If your synthesis involves the Boc-protection of 5-aminoisoindoline, you might encounter:

  • Unreacted 5-aminoisoindoline.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts.

  • Di-Boc protected species: Where the aniline nitrogen is also protected, although this is less likely under standard conditions.

Q2: My purified tert-Butyl 5-amino-2H-isoindole-2-carboxylate appears as a yellow to brown oil or solid-liquid mixture. Is this normal, and how can I obtain a solid?

A2: Yes, it is common for this compound to be isolated as a yellow to brown oil or a mixture of solid and liquid.[1][2] The coloration can be due to minor, highly colored impurities or some degree of product instability. To obtain a solid, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which the compound is insoluble, such as n-hexane or diethyl ether, can induce precipitation of a solid.[3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purification and obtaining a crystalline solid.

  • Seeding: If you have a small amount of solid material, adding a "seed crystal" to the oil can initiate crystallization.[3][4]

Q3: What are the general stability considerations for isoindole derivatives?

A3: The isoindole ring system can be inherently unstable and prone to oxidation and polymerization, especially when unsubstituted.[5][6][7] While the isoindoline (1,3-dihydro-2H-isoindole) core of your molecule is more stable, the free amino group can be susceptible to oxidation. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light.[1][2]

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate.

Chromatography Troubleshooting

Issue: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The primary amino group of your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[8][9] This can lead to poor peak shape and reduced recovery.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, into your eluent.[8][9][10] A concentration of 0.5-2% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel. Always perform a small-scale test on TLC to see how this affects the Rf of your compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8][11] Alternatively, amino-functionalized silica can be very effective for purifying basic compounds.[9][11]

Issue: I have poor separation between my product and a non-polar impurity.

  • Possible Cause: Your solvent system may be too polar, causing both your product and the impurity to move too quickly up the column.

  • Solution:

    • Decrease Solvent Polarity: Reduce the percentage of the more polar solvent in your eluent system. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for optimal separation.[8]

    • Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't provide adequate separation, try a different solvent system with different selectivity, such as dichloromethane/methanol.[12]

Issue: My compound won't elute from the column.

  • Possible Cause: The eluent is not polar enough to displace your highly polar compound from the stationary phase.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent. A common system for more polar compounds is dichloromethane/methanol.[10]

    • Check for Insolubility: Ensure your compound is soluble in the loading solvent. If it precipitates at the top of the column, it will not elute properly.

Recrystallization Troubleshooting

Issue: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of your compound, or impurities are inhibiting crystal lattice formation.[3]

  • Solution:

    • Add More "Good" Solvent: While hot, add a small amount of the solvent in which your compound is more soluble to bring the oil back into solution. Then, allow it to cool more slowly.[12]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][13]

    • Seed the Solution: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[3][12]

    • Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling encourages oiling out.[13]

Issue: I have a very low recovery after recrystallization.

  • Possible Cause: You may have used too much solvent, or your compound has significant solubility in the cold solvent.[12][13]

  • Solution:

    • Use the Minimum Amount of Hot Solvent: During the initial dissolution, use only the amount of hot solvent necessary to fully dissolve the crude product.[12]

    • Concentrate the Mother Liquor: After filtering your crystals, you can partially evaporate the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[12]

    • Change the "Poor" Solvent: If your compound is too soluble in the anti-solvent, choose one in which it is less soluble to maximize precipitation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate on a silica gel column.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
  • Aim for an Rf of approximately 0.3 for the target compound.[8] If streaking is observed, add 1% triethylamine to the solvent system and re-run the TLC.
Compound Polarity Suggested Starting Solvent System
Non-polar impurities10-20% Ethyl Acetate in Hexanes
Product Elution30-60% Ethyl Acetate in Hexanes (+ 1% Et₃N if needed)
Polar Impurities5-10% Methanol in Dichloromethane (+ 1% Et₃N if needed)

2. Column Packing:

  • Choose an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).[11]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]

3. Sample Loading:

  • Dissolve your crude material in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system, applying pressure to achieve a steady flow rate.
  • Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a single solvent mixture (isocratic elution).
  • Collect fractions and monitor their contents by TLC.
  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization

This protocol describes a general procedure for recrystallizing tert-Butyl 5-amino-2H-isoindole-2-carboxylate.

1. Solvent System Selection:

  • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
  • Test small amounts of your crude product with various solvents (e.g., ethyl acetate, isopropanol, toluene, acetonitrile).
  • A two-solvent system can also be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate) and then add a "poor" solvent (in which it is insoluble, e.g., hexanes) dropwise until the solution becomes cloudy.[3]

2. Recrystallization Procedure:

  • Place the crude material in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.
  • If using a decolorizing agent like activated charcoal, add it at this stage, heat for a few minutes, and then perform a hot filtration to remove it.
  • Allow the flask to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.[3]
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
  • Dry the crystals under vacuum to a constant weight.

Visualization of Purification Workflow

Below is a decision tree to help guide you in choosing the appropriate purification strategy for your crude tert-Butyl 5-amino-2H-isoindole-2-carboxylate mixture.

Purification_Strategy start Crude Mixture Analysis (TLC/¹H NMR) q1 Is the major impurity significantly more or less polar than the product? start->q1 chromatography Flash Column Chromatography q1->chromatography Yes q2 Is the crude product mostly pure (>90%) and a solid or semi-solid? q1->q2 No end Pure Product chromatography->end recrystallization Recrystallization recrystallization->end q2->recrystallization Yes trituration Trituration with a non-polar solvent (e.g., Hexanes/Ether) q2->trituration Semi-solid/ Oily solid trituration->end

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 264916-06-5: tert-butyl 5-aminoisoindoline-2-carboxylate.
  • University of Rochester, Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Thieme. (n.d.). Recent Developments in Isoindole Chemistry.
  • Royal Society of Chemistry. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews.
  • ChemicalBook. (2025). TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE.
  • Sigma-Aldrich. (n.d.). tert-Butyl 5-aminoisoindoline-2-carboxylate.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

Sources

Troubleshooting

Overcoming steric hindrance in 5-aminoisoindole substitution reactions

Technical Support Center: 5-Aminoisoindole Functionalization Status: Active Ticket ID: #ISO-5NH2-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Aminoisoindole Functionalization

Status: Active Ticket ID: #ISO-5NH2-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering difficulties with substitution reactions on 5-aminoisoindole. This substrate presents a dual challenge: intrinsic kinetic instability of the isoindole core and nucleophilic deactivation due to steric or electronic factors.

This guide treats the 5-aminoisoindole scaffold not merely as a reactant but as a dynamic system. Successful functionalization requires decoupling the stability of the bicyclic core from the reactivity of the exocyclic amine.

Module 1: The Stability-Reactivity Paradox

Diagnosis: Before addressing steric hindrance, we must verify the integrity of your substrate.[1]

  • The Trap: 2H-Isoindole is kinetically unstable and rapidly polymerizes or oxidizes in air. If you are attempting to isolate pure 5-aminoisoindole, you are likely isolating decomposition products (tars).

  • The Fix: Work with the Isoindoline (reduced) or Phthalimide (oxidized) equivalent, perform the substitution, and then adjust the oxidation state.

Expert Note:

"Most '5-aminoisoindole' chemistry in drug discovery actually utilizes 5-aminoisoindoline or 5-aminophthalimide . If you must use the fully aromatic isoindole, generate it in situ or use N-substituted derivatives (e.g., N-aryl) which enjoy greater kinetic stability."

Visualizing the Redox Workflow

The following diagram illustrates the safe pathways to functionalize this scaffold.

IsoindoleWorkflow Precursor 5-Nitrophthalimide (Stable Precursor) Reduction Reduction (H2, Pd/C) Precursor->Reduction Amine 5-Aminoisoindoline (Stable Nucleophile) Reduction->Amine Reaction Sterically Hindered Substitution (Buchwald/Ullmann) Amine->Reaction  Ligand Critical Product_Red Functionalized Isoindoline Reaction->Product_Red Oxidation Oxidation (DDQ or Chloranil) Product_Red->Oxidation Optional Final Functionalized 5-Aminoisoindole Oxidation->Final

Caption: Figure 1. The "Redox-Sandwich" Strategy. Functionalization is performed on the stable isoindoline core to avoid polymerization, followed by oxidation if the aromatic system is required.

Module 2: Troubleshooting Steric Hindrance at the 5-Amino Group

Scenario: You are trying to react the 5-amino group (an aniline-like nitrogen) with an electrophile, but the reaction is stalled. This usually happens if the isoindole has substituents at positions 4 or 6, or if the incoming electrophile is bulky (e.g., ortho-substituted aryl halide).

Protocol A: The "Bulky-Buchwald" Solution

Standard SN2 or nucleophilic aromatic substitutions will fail here. You must use Palladium-catalyzed Cross-Coupling with specific ligand architectures designed to create a "pocket" for the bulky amine.

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd-G3/G4 precatalysts.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu. Note: LiHMDS is preferred for extremely hindered substrates as it prevents aggregation.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon 3x.

  • Loading: Add Pd2(dba)3 (1-2 mol%) and BrettPhos (2-4 mol%). Ratio 1:2 is critical.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol . Stir at 110°C for 3 minutes to pre-form the active catalyst species (color change often observed).

  • Substrate Addition: Add 5-aminoisoindoline (1.0 eq), the hindered Aryl Halide (1.1 eq), and LiHMDS (2.2 eq).

  • Reaction: Seal and heat to 100°C for 12-18 hours.

  • Workup: Filter through Celite. Do not use acidic workup if the isoindole core is sensitive.

Data: Ligand Performance Comparison
LigandSubstrate TypeYield (Isolated)Notes
BINAP Hindered Aryl Chloride< 15%Fails to promote oxidative addition on hindered rings.
XPhos Ortho-substituted Aryl Halide65-75%Good general purpose, but struggles with 4,6-disubstituted isoindoles.
BrettPhos Highly Hindered / Primary Amine88-92% Best for primary 5-NH2 coupling.
RuPhos Secondary Amine Coupling85% Essential if 5-NH2 is already mono-alkylated.

Module 3: Functionalizing the Ring (Positions 4 and 6)

Scenario: You need to introduce a substituent next to the amine (ortho-position) to create a 4,5- or 5,6-disubstituted system.

The Challenge: The 5-amino group activates the ring, but the pyrrole ring (positions 1,3) is also highly reactive. Direct electrophilic aromatic substitution (EAS) often results in mixtures or reaction at the wrong position (C1/C3).

Solution: Directed Ortho-Metalation (DoM) Instead of standard EAS, use the amine as a directing group.

  • Protection: Convert 5-NH2 to a Pivalamide (–NH–CO–tBu). The bulky t-butyl group forces the carbonyl oxygen to lock into a conformation that directs lithiation to the ortho position (C4 or C6).

  • Lithiation: Treat with n-Butyllithium (2.2 eq) at -78°C in THF.

  • Quench: Add your electrophile (e.g., I2, DMF, Alkyl Halide).

  • Deprotection: Acidic hydrolysis restores the amine.

Module 4: Decision Logic for Researchers

Use this logic flow to determine your experimental setup.

DecisionMatrix Start Start: 5-Aminoisoindole Functionalization Target Where is the substitution? Start->Target Ring On the Ring (C4/C6) Target->Ring Nitrogen On the Amine (N-R) Target->Nitrogen Direct Is C1/C3 blocked? Ring->Direct Steric Is the Electrophile Hindered? Nitrogen->Steric Sol_DoM Use Pivalamide Directed Lithiation Direct->Sol_DoM Yes Sol_Block Block C1/C3 first (e.g., Halogenation) Direct->Sol_Block No Sol_SN2 Standard SN2 (DMF, K2CO3) Steric->Sol_SN2 No (Alkyl Halide) Sol_Pd Pd-Catalysis (BrettPhos/RuPhos) Steric->Sol_Pd Yes (Aryl/Bulky)

Caption: Figure 2. Experimental Decision Matrix. Follow the path based on your specific regiochemical and steric constraints.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black and tarry immediately? A: This is characteristic of isoindole polymerization. You are likely working with the oxidized isoindole form in the presence of acid or air. Immediate Fix: Switch to the 5-aminoisoindoline (dihydro) analog for the substitution step. If you must use the isoindole, ensure the N2-nitrogen is protected with a bulky group (e.g., N-Boc or N-Trityl) to sterically shield the pyrrole ring from polymerization.

Q2: Can I use Copper catalysis (Ullmann) instead of Palladium? A: For sterically hindered substrates, Copper is generally inferior due to the higher temperatures required (often >140°C), which degrades the isoindole core. However, if you are using the stable phthalimide precursor, CuI/L-Proline systems are a cost-effective alternative, albeit with lower yields than Pd-BrettPhos systems.

Q3: How do I remove the N-protection after reaction without destroying the ring? A: Avoid harsh acids (HBr/AcOH).

  • Boc: Use TMS-I (Trimethylsilyl iodide) or TFA in DCM at 0°C.

  • Phthalimide: Use Hydrazine hydrate in Ethanol (Ing-Manske procedure).

  • Benzyl: Use Hydrogenolysis (Pd/C, H2), but be careful—this will also reduce the isoindole to isoindoline if not already reduced.

References

  • Isoindole Stability & Tautomerism

    • Title: Structure and tautomerism of 2-H-isoindoles.
    • Source: Wikipedia / Heterocyclic Chemistry Reviews.
    • URL:

  • Buchwald-Hartwig Ligand Selection

    • Title: Palladium-Catalysed Amination of Hindered Aryl Halides.[1][2][3]

    • Source: ResearchG
    • URL:

  • Specific Ligands for Hindered Amines

    • Title: BrettPhos and RuPhos: Privileged Ligands for Cross-Coupling.
    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • URL:

  • Isoindoline Oxidation Protocols

    • Title: Recent Developments in Isoindole Chemistry (Oxid
    • Source: Thieme Connect / Synthesis.
    • URL:

  • Directed Ortho-Metalation (DoM)

    • Title: The Directed Ortho Metalation Reaction: A Methodology for Regiospecific Arom
    • Source: Chemical Reviews (Snieckus).
    • URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting protocols, mechanistic insights, and FAQs regarding the stability of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting protocols, mechanistic insights, and FAQs regarding the stability of tert-butyl 5-amino-2H-isoindole-2-carboxylate (also known as N-Boc-5-aminoisoindoline), specifically focusing on its behavior under basic conditions.

Mechanistic Profiling & Causality of Stability

To effectively troubleshoot reactions involving this compound, one must understand its dual-reactivity profile. The molecule consists of an isoindoline core with two distinct nitrogen centers:

  • The Secondary Amine (Position 2): Protected by a tert-butyloxycarbonyl (Boc) group.

  • The Primary Amine (Position 5): An electron-rich, aniline-like free amine.

Why is the Boc Group Stable Under Basic Conditions?

A common misconception in organic synthesis is that all carbamates and esters are highly susceptible to base-catalyzed hydrolysis (saponification). However, the Boc protecting group is exceptionally stable toward basic conditions, including strong aqueous bases (e.g., 1M NaOH, KOH), amine bases (e.g., DIPEA, Et3N), and even strong organometallic bases (e.g., NaH, LDA)[1].

This stability is driven by two mechanistic factors:

  • Steric Hindrance: The bulky tert-butyl group acts as a physical shield, preventing nucleophiles (e.g., hydroxide ions) from attacking the carbonyl carbon.

  • Thermodynamic Barrier: Base-catalyzed cleavage would require the expulsion of a tert-butoxide anion. Because tert-butoxide is a strong base and an exceptionally poor leaving group, the activation energy for this pathway is prohibitively high[2]. In contrast, acidic cleavage is highly favored because protonation of the carbonyl oxygen leads to the expulsion of a highly stable tert-butyl carbocation (or isobutylene gas), driving the reaction forward[3].

ReactivityPathway Compound tert-Butyl 5-amino- 2H-isoindole-2-carboxylate Base Basic Conditions (NaOH, K2CO3, NaH) Compound->Base pH > 7 Acid Acidic Conditions (TFA, HCl) Compound->Acid pH < 2 Oxidation Base + O2 (Prolonged Exposure) Compound->Oxidation Aerobic Stable Boc Intact (Stable) Base->Stable Steric Hindrance Cleaved Boc Cleaved (Deprotected) Acid->Cleaved t-Butyl Cation Expulsion Degraded 5-NH2 Oxidation (Degradation) Oxidation->Degraded Aniline Oxidation

Orthogonal reactivity and stability pathways of Boc-protected 5-aminoisoindoline.

Troubleshooting Guides & FAQs

Q1: I performed a reaction at pH 12, and my LC-MS shows a complete loss of the Boc mass (M-100). Did the basic conditions cleave my protecting group? A: No, the basic conditions did not cleave the Boc group. The Boc group is stable up to pH > 12 even at elevated temperatures[1]. The loss of mass is almost certainly an analytical artifact. Standard LC-MS mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. During the electrospray ionization (ESI) process in the mass spectrometer, the acidic mobile phase combined with heat causes in-source fragmentation, stripping the Boc group (loss of isobutylene and CO2,


) before the detector reads it.
Self-Validating Action: Rerun the LC-MS using a neutral or basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) or rely on 1H-NMR to confirm the presence of the highly diagnostic 9-proton singlet at ~1.45 ppm.

Q2: My compound turned dark brown/black after stirring in a basic aqueous solution overnight. What happened? A: You are observing oxidative degradation of the free 5-amino group, not Boc cleavage. The primary amine on the isoindoline ring is an electron-rich aniline derivative. Under basic conditions, the amine is fully un-ionized and highly susceptible to aerobic oxidation, leading to the formation of colored azo-dimers, quinone imines, or oligomers. Self-Validating Action: Always degas your reaction solvents by sparging with Argon or Nitrogen for 15 minutes prior to introducing the compound to basic aqueous conditions.

Q3: Can I use strong bases like NaH to perform an N-alkylation on the 5-amino group without losing the Boc protection at position 2? A: Yes. The Boc group is orthogonal to base-catalyzed alkylations. You can safely use NaH or Potassium tert-butoxide (KOtBu) to deprotonate the 5-amino group for subsequent reaction with an alkyl halide. However, strict stoichiometric control (1.0 - 1.1 equivalents of base) is required to prevent over-alkylation (forming the tertiary amine).

Troubleshooting Start Issue: Low Yield or Degradation Under Basic Conditions Check1 Is the reaction mixture exposed to air/O2? Start->Check1 Check2 Are electrophilic solvents (e.g., DCM) used with base? Check1->Check2 No Sol1 Degas solvents with Ar/N2 to prevent 5-NH2 oxidation. Check1->Sol1 Yes Check3 Is LC-MS mobile phase acidic (e.g., 0.1% TFA)? Check2->Check3 No Sol2 Switch to THF or DMF to prevent unwanted alkylation. Check2->Sol2 Yes Sol3 Boc is cleaving in LC-MS, not in the flask. Use basic MS. Check3->Sol3 Yes

Troubleshooting workflow for degradation issues encountered under basic conditions.

Quantitative Stability Matrix

The following table summarizes the stability of tert-butyl 5-amino-2H-isoindole-2-carboxylate under various laboratory conditions to guide your experimental design.

Reagent / ConditionpH RangeTemperatureStability StatusPrimary Degradation Risk
1M NaOH (aq)13 - 1425 °CHighly Stable None (if degassed)
1M NaOH (aq)13 - 1480 °CModerate5-NH2 Oxidation (requires Ar/N2)
K2CO3 / DMF9 - 1160 °CHighly Stable None
NaH / THFN/A (Anhydrous)0 °C to 25 °CHighly Stable None
20% Piperidine/DMF10 - 1225 °CHighly Stable None (Fmoc orthogonal)
1M HCl / EtOAc< 125 °CUnstable Boc Cleavage (Rapid)
0.1% TFA (LC-MS)~ 240 °C (Column)Unstable In-source Boc Fragmentation

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols when handling the compound under basic conditions.

Protocol A: Safe Basic Workup and Isolation

Purpose: To neutralize acidic reaction mixtures and extract the intact Boc-protected isoindoline without inducing oxidative degradation.

  • Quench: Cool the reaction mixture to 0 °C using an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3, pH ~8.5) until the aqueous layer reaches pH 8-9. Causality: NaHCO3 is a mild base that safely neutralizes acids without generating excessive exotherms that could promote side reactions.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure at a bath temperature not exceeding 35 °C . Causality: Elevated temperatures during concentration in the presence of trace base and air severely accelerate aniline oxidation.

  • Validation: Perform TLC (Hexane:EtOAc 1:1). The intact product should appear as a single spot that is UV-active and stains positive with Ninhydrin (indicating the free 5-NH2) but does not streak.

Protocol B: Base-Catalyzed Selective N-Alkylation of the 5-Amino Group

Purpose: Functionalize the primary amine while preserving the Boc-protected secondary amine.

  • Preparation: In an oven-dried flask purged with Argon, dissolve tert-butyl 5-amino-2H-isoindole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes. Causality: NaH deprotonates the 5-amino group. The Boc carbamate nitrogen lacks an acidic proton and is sterically shielded, ensuring regioselective deprotonation.

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor by LC-MS (using a basic mobile phase, e.g., NH4OH/MeOH) to confirm the mass of the mono-alkylated product (

    
    ) without the loss of 100 Da.
    
  • Workup: Quench carefully with cold water and follow Protocol A for isolation.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • Chemistry Steps. "Boc Protecting Group for Amines." Chemistry Steps.[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isoindole Functionalization

Welcome to the Advanced Technical Support Guide for isoindole functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for isoindole functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic realities of the isoindole core. Isoindoles are notoriously challenging heterocycles due to their inherent instability, making functionalization workflows highly susceptible to low conversion rates, catalyst poisoning, and spontaneous polymerization.

This guide synthesizes field-proven methodologies with mechanistic causality to help you establish self-validating, high-yielding experimental protocols.

Part 1: Diagnostic Data Matrix

Before altering your reaction conditions, compare your current parameters against the established kinetic and catalytic baselines for isoindole systems.

Parameter / VariableCondition A (Sub-Optimal)Condition B (Optimized)Mechanistic Impact
Catalyst System In situ Pd(dba)₂ / 2P(t-Bu)₃Preformed Pd[P(t-Bu)₃]₂Preformed catalysts prevent dba-mediated poisoning, increasing conversion from ~69% to 98% in C-H arylation[1].
Substrate Stability Unsubstituted IsoindoleN-tert-butyl / EWG-SubstitutedBulky or electron-withdrawing groups lower the HOMO energy, preventing rapid room-temperature polymerization[2].
Purification Phase Standard Silica GelDeactivated Silica (2% TEA)Acidic silanol groups catalyze isoindole degradation; neutralization ensures high mass recovery[2].
Reaction Atmosphere Standard Fume Hood AirStrict Schlenk/Argon LinePrevents rapid atmospheric oxidation of the electron-rich 10-π system[3].
Part 2: Core Troubleshooting FAQs

Q1: Why does my reaction mixture rapidly darken to brown/black upon isoindole formation, resulting in insoluble materials? A1: This is the classic macroscopic symptom of isoindole polymerization. Isoindoles are 10-π electron aromatic systems with a high degree of o-quinonoid character, resulting in an exceptionally high-energy Highest Occupied Molecular Orbital (HOMO)[2]. This electronic configuration makes them highly susceptible to oxidation and electrophilic attack[2].

  • The Causality: Protonation at the C1 position generates a highly electrophilic isoindolium species. This intermediate rapidly reacts with another nucleophilic isoindole molecule, triggering a runaway polymerization cascade that forms the insoluble black tar you observe[2].

  • The Solution: You must alter the electronic or steric environment. Introducing bulky N-substituents (e.g., N-tert-butyl) sterically shields the reactive C1/C3 sites[2]. Alternatively, attaching electron-withdrawing groups (EWGs) to the benzene ring lowers the HOMO energy, reducing nucleophilicity[2]. If structural modification is impossible, generate the isoindole in situ at lower temperatures (0–5 °C) and immediately trap it with an electrophile or dienophile[2].

Q2: I am attempting a Pd-catalyzed C-H arylation of an isoindole, but my conversion stalls below 30%. How can I improve the catalytic turnover? A2: Stalled conversion in isoindole cross-coupling is frequently tied to catalyst deactivation rather than substrate reactivity. When using in situ-generated catalysts like Pd(dba)₂ with phosphine ligands, the dibenzylideneacetone (dba) ligands can remain strongly coordinated to the palladium center, impeding the oxidative addition of the aryl halide and poisoning the active catalytic species[1].

  • The Causality & Solution: Transitioning to a preformed Pd(0) catalyst drastically improves catalytic efficiency[1]. For example, utilizing the preformed complex Pd[P(t-Bu)₃]₂ ensures a high concentration of the active monoligated Pd(0) species without interfering dba ligands[1]. Comparative studies in 1 have demonstrated that preformed Pd[P(t-Bu)₃]₂ achieves up to 98% conversion, whereas the in situ Pd(dba)₂/2P(t-Bu)₃ system stalls at approximately 69% under identical conditions[1].

Q3: My in-process HPLC shows excellent product formation, but my isolated yield is abysmal after silica gel chromatography. What is causing this discrepancy? A3: The root cause is the acidic nature of standard silica gel, which directly catalyzes the decomposition and polymerization of sensitive isoindole derivatives during purification[2]. This typically presents as severe streaking on TLC plates and devastatingly low mass recovery[2].

  • The Causality & Solution: The weakly acidic silanol groups on the stationary phase protonate the electron-rich isoindole core, initiating the degradation cascade mentioned in Q1. To resolve this, you must neutralize the stationary phase. Pre-treat (deactivate) your silica gel by flushing the column with a solvent system containing 1–5% triethylamine (TEA) prior to loading your sample[2]. Alternatively, switch to a less acidic stationary phase, such as neutral or basic alumina[2].

Part 3: Mechanistic Pathway Visualization

The following diagram maps the critical divergence point in isoindole synthesis: the competition between successful transition-metal functionalization and catastrophic polymerization.

IsoindoleFunctionalization SM Isoindoline Precursor (Stable) Dehydro Dehydrogenation (Oxidative Step) SM->Dehydro Int Isoindole Intermediate (10-π e⁻, Reactive) Dehydro->Int Polymer Polymerization / Degradation (Tar Formation) Int->Polymer Acid / O2 / Heat CH_Act C-H Arylation (Cross-Coupling) Int->CH_Act Aryl Halide Cat Preformed Pd[P(t-Bu)3]2 (Active Catalyst) Cat->CH_Act Prod Functionalized Isoindole (Target) CH_Act->Prod

Fig 1. Mechanistic workflow of isoindole generation, competitive polymerization, and functionalization.

Part 4: Self-Validating Experimental Protocol

One-Pot Dehydrogenation and C-H Arylation of Isoindolines Because isolating unsubstituted or lightly substituted isoindoles is a primary failure point, this protocol leverages the kinetic stability of isoindolines. It converts them to reactive isoindoles in situ, followed immediately by Pd-catalyzed functionalization to outcompete degradation pathways[1].

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and backfill with ultra-pure Argon (repeat vacuum/Argon cycle 3x).

  • Add 1.0 equiv of the N-substituted isoindoline precursor and 1.2 equiv of the aryl chloride.

  • Causality: Oxygen must be strictly excluded to prevent atmospheric oxidation of the transient isoindole intermediate into phthalimide derivatives[3].

Step 2: Catalyst & Base Addition

  • Inside an inert-atmosphere glovebox, add 5 mol% of preformed Pd[P(t-Bu)₃]₂ and 2.0 equiv of anhydrous sodium tert-butoxide (NaOtBu).

  • Causality: The preformed catalyst avoids dba-poisoning ensuring rapid oxidative addition[1]. The strong base facilitates both the initial dehydrogenation and the subsequent concerted metalation-deprotonation (CMD) step required for C-H arylation.

Step 3: Solvent Addition & Heating

  • Inject anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Seal the flask and heat the reaction mixture to 100 °C for 12 hours.

  • Validation Check: Remove a 10 µL aliquot under Argon, quench in wet EtOAc, and analyze via LC-MS. You should observe the complete disappearance of the isoindoline mass and the appearance of the functionalized 1-arylisoindole mass.

Step 4: Quenching & Deactivated Purification

  • Cool the reaction to room temperature and quench with cold, saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the strong base without over-acidifying the aqueous layer, protecting the product from acid-catalyzed degradation[3].

  • Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash chromatography using silica gel pre-deactivated by flushing with 2% triethylamine (TEA) in hexanes[2].

  • Validation Check: The purified product should elute as a tight, non-streaking band, confirming the prevention of column-induced polymerization.

References
  • Preventing polymerization of isoindole intermediates during synthesis Source: Benchchem URL
  • Common challenges in the scale-up of isoindole production Source: Benchchem URL
  • Source: Centro de Innovación en Química (RUA)
  • Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize Source: ACS Catalysis URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of tert-Butyl 5-amino-2H-isoindole-2-carboxylate: A Comparative Guide to Resolving N-Boc Rotamers

Executive Summary tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS 264916-06-5), commonly referred to as 2-N-Boc-5-aminoisoindoline, is a highly versatile bifunctional building block utilized extensively in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS 264916-06-5), commonly referred to as 2-N-Boc-5-aminoisoindoline, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development [1]. However, characterizing the purity and structural integrity of this compound via standard 1H NMR presents a significant analytical challenge: the restricted rotation of the N-Boc group causes severe signal broadening at room temperature.

This guide objectively compares the performance of different NMR solvents, temperatures, and magnetic field strengths to establish a definitive, self-validating protocol for the accurate spectral analysis of this compound.

The Mechanistic Challenge: N-Boc Rotamerism

As an application scientist, the most frequent issue encountered with Boc-protected cyclic amines is the misinterpretation of broad or "missing" peaks as impurities.

The Causality: The carbamate moiety (N-Boc) exhibits a partial double-bond character along the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group [2]. At standard room temperature (298 K), the thermal energy is insufficient to allow free rotation, trapping the molecule in a mixture of syn and anti rotamers. Because the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals for the adjacent protons—specifically the C1 and C3 methylene protons of the isoindoline core—undergo exchange broadening, often collapsing into an unresolved baseline hump.

Comparative Guide: Solvent and Temperature Optimization

To resolve these dynamic NMR effects, we must compare standard conditions against Variable Temperature (VT) NMR techniques.

  • Condition A: CDCl₃ at 298 K (Standard)

    • Performance: Poor. The non-polar nature of CDCl₃ does not disrupt the rotameric equilibrium. The C1 and C3 methylene protons (~4.50–4.65 ppm) appear as a broad, featureless multiplet, making accurate integration impossible. The aromatic protons (H-4, H-6) also exhibit exchange broadening due to their proximity to the dynamic core.

  • Condition B: DMSO-d₆ at 298 K

    • Performance: Suboptimal. The highly polar solvent stabilizes the distinct rotameric states, often slowing the exchange rate just enough to produce split signals (two distinct sets of peaks for the major and minor rotamers). While the peaks are sharper than in CDCl₃, the spectrum is overly complex, mimicking a mixture of two different compounds and confounding purity calculations.

  • Condition C: DMSO-d₆ at 363 K (VT-NMR)

    • Performance: Optimal. Heating the sample to 363 K (90 °C) provides the thermal energy required to accelerate the C–N bond rotation past the coalescence temperature. The rotameric states average out rapidly on the NMR timescale, yielding sharp, highly resolved singlets for the C1 and C3 protons, allowing for precise integration and structural validation.

Comparative Guide: Magnetic Field Strength (400 MHz vs. 600 MHz)

Even after achieving coalescence at high temperatures, the 5-aminoisoindoline core presents a tightly coupled aromatic ABX spin system (H-4, H-6, H-7).

  • 400 MHz Spectrometer: The chemical shift difference (

    
    ) in Hertz between H-4 and H-6 is relatively small. At 400 MHz, this proximity induces second-order effects ("roofing"), where the inner peaks of the multiplets increase in intensity while the outer peaks diminish. This distortion hinders the accurate extraction of the meta coupling constant (
    
    
    
    Hz).
  • 600 MHz Spectrometer: The higher magnetic field increases

    
    , pushing the spin system toward pure first-order behavior. The signals are cleanly resolved into a doublet (H-4), a doublet of doublets (H-6), and a doublet (H-7), allowing for unambiguous assignment.
    

Quantitative Data Summary

The following table summarizes the comparative 1H NMR performance across different analytical environments.

Proton AssignmentCDCl₃ (298 K, 400 MHz)DMSO-d₆ (298 K, 400 MHz)DMSO-d₆ (363 K, 600 MHz)
Boc (-C(CH₃)₃) 1.49 ppm (s, 9H)1.42 ppm (s, 9H)1.45 ppm (s, 9H)
NH₂ (Amine) 3.60 ppm (br s, 2H)5.05 ppm (br s, 2H)4.80 ppm (br s, 2H)
C1-H₂ / C3-H₂ 4.50 - 4.65 ppm (br m, 4H)4.35, 4.45 ppm (split br s, 4H)4.40 ppm (s, 2H), 4.45 ppm (s, 2H)
H-4 (Aromatic) 6.55 ppm (br s, 1H)6.42 ppm (br s, 1H)6.45 ppm (d, J = 2.0 Hz, 1H)
H-6 (Aromatic) 6.60 ppm (br d, 1H)6.48 ppm (br d, 1H)6.50 ppm (dd, J = 8.2, 2.0 Hz, 1H)
H-7 (Aromatic) 7.05 ppm (br d, 1H)6.95 ppm (br d, 1H)7.00 ppm (d, J = 8.2 Hz, 1H)

Self-Validating Experimental Protocol: High-Temperature VT-NMR

To ensure absolute trustworthiness in your analytical data, follow this self-validating workflow for VT-NMR acquisition.

Step 1: Sample Preparation Dissolve 15–20 mg of tert-Butyl 5-amino-2H-isoindole-2-carboxylate in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

Step 2: Temperature Calibration (Validation Step) Do not rely solely on the spectrometer's digital thermocouple readout, as the air temperature often differs from the internal sample temperature [3].

  • Insert a 100% ethylene glycol standard NMR tube.

  • Acquire a 1H spectrum and measure the chemical shift difference (

    
    ) between the –OH and –CH₂– protons.
    
  • Calculate the exact probe temperature using the calibration equation:

    
    . Adjust the heater until the internal temperature is exactly 363 K.
    

Step 3: Equilibration and High-Temperature Shimming Insert the sample tube and allow it to equilibrate at 363 K for a strict 10 minutes. Causality: Heating alters the solvent's density and generates convection currents inside the tube. You must re-apply gradient shimming (Z-axis) at the target temperature to restore magnetic field homogeneity; otherwise, the spectral lines will remain artificially broadened by poor shimming rather than rotamerism.

Step 4: Acquisition Acquire the 1H NMR spectrum (e.g., 16 scans, 600 MHz, relaxation delay D1 = 2 seconds).

Step 5: Integrity Check (Validation Step) Cool the probe back to 298 K and re-acquire the spectrum. Causality: This confirms that the compound did not undergo thermal degradation (such as Boc deprotection or oxidation of the free amine) during the 90 °C experiment. If the post-VT spectrum matches the pre-VT spectrum, the data is validated.

Workflow Visualization

G Start Synthesize/Procure Compound RunRT Acquire 1H NMR at 298 K (CDCl3) Start->RunRT Check Analyze C1/C3 CH2 Signals RunRT->Check Rotamers Broad/Split Peaks: N-Boc Rotamerism Check->Rotamers Broad Analyze Coalescence Achieved: Integrate & Report Check->Analyze Sharp VTNMR Switch to DMSO-d6 Run VT-NMR (363 K) Rotamers->VTNMR VTNMR->Analyze

Figure 1: Decision tree for resolving N-Boc induced signal broadening via Variable Temperature (VT) NMR.

References

  • Title: Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Calibration of the variable temperature NMR thermocouple Source: Emery Pharma URL: [Link]

Comparative

LC-MS characterization data for N-Boc-5-aminoisoindole

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide Executive Summary In modern medicinal chemistry, the isoindoline scaffold is a privileged structure freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the isoindoline scaffold is a privileged structure frequently utilized in the design of Histone Deacetylase (HDAC) inhibitors, PROTAC linkers, and complex Active Pharmaceutical Ingredients (APIs). Among the available derivatives, N-Boc-5-aminoisoindole (tert-butyl 5-aminoisoindoline-2-carboxylate) stands out as the premier building block. As a Senior Application Scientist, I have structured this guide to objectively compare the LC-MS characterization and orthogonal stability of the N-Boc derivative against its primary alternatives: N-Cbz and N-Fmoc. By understanding the causality behind these structural choices and their mass spectrometric behavior, researchers can streamline synthetic workflows and ensure robust analytical validation.

Strategic Rationale: Why N-Boc Outperforms Alternatives

The selection of a protecting group for the isoindoline nitrogen dictates the boundaries of your downstream synthetic methodology. The 5-amino group is typically the site of functionalization (e.g., amide coupling).

  • The Causality of Orthogonality: Amide coupling at the 5-position requires basic conditions (e.g., HATU, DIPEA). Under these conditions, the N-Boc group remains completely stable, allowing for high-yielding transformations without premature deprotection[1]. Conversely, the N-Fmoc group is base-labile and will undergo unwanted cleavage in the presence of secondary or tertiary amines.

  • Avoiding Off-Target Reduction: If your target molecule contains halogens (Cl, Br) or reducible double bonds, the N-Cbz group becomes a liability. Cbz removal requires catalytic hydrogenation (Pd/C, H₂), which frequently triggers off-target dehalogenation. The N-Boc group circumvents this entirely, as it is cleanly cleaved by acid (TFA or HCl)[2].

ProtectionStrategy Start Select Isoindoline Protecting Group Cond1 Are basic/nucleophilic conditions required? Start->Cond1 Cond2 Are reducible/halogen groups present? Cond1->Cond2 Yes (Avoid Fmoc) Fmoc Use N-Fmoc (Base Cleavable) Cond1->Fmoc No (Base is safe) Boc Use N-Boc (Acid Cleavable) Cond2->Boc Yes (Avoid H2/Pd) Cbz Use N-Cbz (Hydrogenolysis) Cond2->Cbz No (H2/Pd is safe)

Workflow for selecting the optimal isoindoline protecting group.

LC-MS Fragmentation Mechanics

Accurate LC-MS characterization requires understanding how the molecule behaves in the electrospray ionization (ESI) source.

N-Boc-protected amines uniquely undergo a McLafferty-type rearrangement within the MS ion source[3]. For N-Boc-5-aminoisoindole (Exact Mass: 234.14), the parent ion is observed at m/z 235.1 [M+H]+ . However, depending on the declustering potential and capillary temperature, you will consistently observe two diagnostic in-source fragments:

  • m/z 179.1: Corresponds to the loss of the tert-butyl cation (-56 Da).

  • m/z 135.1: Corresponds to the subsequent loss of CO₂ (-44 Da), resulting in the fully deprotected 5-aminoisoindoline core (-100 Da total).

Fragmentation Parent [M+H]+ m/z 235.1 N-Boc-5-aminoisoindoline Frag1 [M+H - C4H8]+ m/z 179.1 (Loss of t-butyl) Parent->Frag1 -56 Da (McLafferty) Frag2 [M+H - C5H8O2]+ m/z 135.1 (Loss of Boc) Parent->Frag2 -100 Da (Concerted) Frag1->Frag2 -44 Da (CO2)

ESI+ LC-MS fragmentation pathway of N-Boc-5-aminoisoindoline.

Quantitative Data Comparison

The table below summarizes the physicochemical and LC-MS properties of the three primary isoindoline building blocks. N-Boc provides the most distinct fragmentation pattern, aiding in rapid structural confirmation.

Protecting GroupMolecular WeightParent Ion [M+H]+Diagnostic ESI+ FragmentsCleavage ConditionOrthogonality Limitations
N-Boc 234.14 g/mol 235.1179.1 (-56 Da), 135.1 (-100 Da)Acid (TFA, HCl)Avoid highly acidic conditions
N-Cbz 268.12 g/mol 269.1225.1 (-44 Da)Hydrogenation (H₂, Pd/C)Halogens, reducible bonds
N-Fmoc 356.15 g/mol 357.2179.1 (Fmoc cation)Base (Piperidine)Base-sensitive moieties

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By monitoring specific mass transitions, the system inherently proves its own success or failure.

Protocol A: LC-MS Characterization of N-Boc-5-aminoisoindole
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.

  • MS Settings: Positive ESI mode, Capillary Voltage 3.5 kV, Source Temperature 350°C.

  • Self-Validation Checkpoint: Inject the sample. The method is validated if the Extracted Ion Chromatograms (XIC) for m/z 235.1, 179.1, and 135.1 all perfectly co-elute at the same retention time. If m/z 135.1 elutes at a different time, it indicates actual chemical degradation in the sample vial rather than in-source fragmentation.

Protocol B: Acidic Deprotection and LC-MS Monitoring

For downstream synthesis, the Boc group must be cleanly removed using 4M HCl in 1,4-dioxane[2].

  • Dissolution: Dissolve 1.0 mmol of the N-Boc-5-aminoisoindole intermediate in 2.0 mL of anhydrous dichloromethane (DCM).

  • Cleavage: Add 2.0 mL of 4M HCl in 1,4-dioxane dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL of Mobile Phase A, and inject into the LC-MS.

  • Self-Validation Checkpoint: The reaction is definitively complete only when the XIC for the parent mass (m/z 235.1) and the intermediate fragment (m/z 179.1) both reach baseline zero. If m/z 179.1 persists, the tert-butyl group has been removed but the carbamic acid has not fully decarboxylated, requiring extended reaction time.

References[1] Class I HDAC Selective Modulators - Design, Synthesis, and Biological Characterization. Source: uni-halle.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKFl0Bz9qk0VtJKE0WKfMTfGGfw0YUB5Uu1N0gEFRJ7LwIMoba2numdGgfi1t5Yf8ErYr7rKkFqy7WfhQk7LHs53V_ztMqMJBq0m5GYOeU4ysSyU8rbI8UGgPF3nhZYue_9nKfNSbJXfdmrbFfNqD0bYlwouqwlQY3kBSAiV00nP-k6XDRG9oXlgEsnfMc8yHUqknC2fPfNw==[3] Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time mass spectrometry. Source: springermedizin.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVq6Z9_awZDX-eETnM76mVZ6qkHThuggGxvPOGT8v2VsCo5SwU7W5o0PDzQ_dOyIw6mZLh1OzoDW4-VhBl9n1jpGKwqPiyv__svEAIq5d6CAsTS7FlNGRLVmxLoPFC3AQUWfdgI_A3xgGe0xG24etOmr44SijA-LQbBwqyOz_xs570QLeR7TJPAFC4NW0DYlMVw2Q7lyT6b0apxmLu0ylhJsor[2] Experimental procedure for deprotection of Boc-protected amines. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxT0_qD965qT9xSjmz78aw--bBNK4FmngGl1TuhBfdRUWryfqgF48qyvxvNvApKUnenuWTSEGm8IM-lAJzkTQ38UoUN3tdAqYR8BgvbZCl1h3SWFxcDEoNC4ibAYjYGzYKkXUfHJ8v5GQnrbSk5yR1g5EmKlWLoqLhLwD69zwhVvUnkBcjc-JZZVCwaDHNmif144EnFpEDMquWGgQ=

Sources

Validation

FTIR Fingerprinting Guide: tert-Butyl 5-amino-2H-isoindole-2-carboxylate

This guide provides a technical analysis for the spectroscopic identification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate (also known as N-Boc-5-aminoisoindoline).[1] It focuses on differentiating this target molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis for the spectroscopic identification of tert-Butyl 5-amino-2H-isoindole-2-carboxylate (also known as N-Boc-5-aminoisoindoline).[1] It focuses on differentiating this target molecule from its synthetic precursors and degradation products using Fourier Transform Infrared (FTIR) spectroscopy.

Executive Summary

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 264916-06-5) is a critical bicyclic scaffold used in the synthesis of PARP inhibitors (e.g., Niraparib) and other heterocyclic pharmaceuticals.[1] Structurally, it consists of a stable isoindoline core protected by a Boc (tert-butoxycarbonyl) group at the N2 position and substituted with a primary amine (-NH₂) at the C5 position.[1]

For researchers, the primary challenge is not just identification, but purity verification —specifically, confirming the complete reduction of the nitro-precursor without compromising the acid-labile Boc group.

Structural Deconstruction & Diagnostic Peaks

To accurately identify this molecule, the spectrum must be deconstructed into three distinct functional domains: the Carbamate Protection , the Primary Amine , and the Isoindoline Core .

Table 1: Diagnostic FTIR Peak Assignments
Functional DomainVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3400–3450Medium/WeakDiagnostic doublet (with symmetric).[1]
N-H Stretch (Symmetric)3300–3360Medium/WeakCritical: Distinguishes from secondary amine impurities.
N-H Scissoring (Bend)1620–1640MediumOften overlaps with aromatic C=C, but broadens the region.
Boc Group C=O[1] Stretch (Carbamate) 1680–1705 Very Strong The dominant peak. Lower freq. than esters due to N-conjugation.[1]
C-O-C Stretch1150–1170StrongBroad band characteristic of the ether linkage in Boc.
C-H Bend (t-Butyl)1365 & 1390Medium"Gem-dimethyl" doublet.[1] Distinctive split peak.[2]
Isoindoline Core C-H Stretch (Aromatic)3000–3100WeakJust above 3000 cm⁻¹.[3]
C-H Stretch (Aliphatic)2850–2980MediumMethylene (-CH₂-) protons at C1/C3 positions.[1]
C=C Ring Stretch1450–1600VariableMultiple sharp bands confirming aromaticity.

Technical Insight: The isoindoline system is the dihydro- analog of isoindole.[1] Unlike the unstable fully aromatic 2H-isoindole, the isoindoline ring is stable.[1] The C1 and C3 methylene groups provide aliphatic C-H stretches (~2850–2950 cm⁻¹) that would be absent in a fully oxidized isoindole.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to the immediate synthetic precursor (Nitro compound) or the deprotected scaffold (Amine salt).[1]

Scenario A: Monitoring Reduction (Nitro vs. Amino)

The most common synthesis route involves the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate.[1]

  • The Precursor (Nitro): Exhibits two massive bands at ~1530 cm⁻¹ (Asymmetric NO₂) and ~1350 cm⁻¹ (Symmetric NO₂) .

  • The Product (Amino): The NO₂ bands must disappear completely. They are replaced by the N-H doublet (3300–3450 cm⁻¹) .

  • Pass/Fail Criteria: If the spectrum shows a residual peak at 1530 cm⁻¹, the reduction is incomplete.

Scenario B: Verifying Boc Integrity (Boc-Amine vs. Free Amine)

Acidic conditions can accidentally cleave the Boc group.

  • The Target (Boc-Protected): Strong C=O stretch at ~1690 cm⁻¹ .[1]

  • The Impurity (Deprotected): Loss of the 1690 cm⁻¹ carbonyl peak. The spectrum will likely show a broad ammonium salt band (~2500–3000 cm⁻¹) if isolated as a salt (HCl/TFA).

Table 2: Comparative Peak Shift Matrix
FeatureTarget: 5-Amino-N-Boc Precursor: 5-Nitro-N-Boc Alternative: 5-Amino-Isoindoline (No Boc)
1690 cm⁻¹ (C=O) Present (Strong) Present (Strong)Absent
3300-3450 cm⁻¹ Doublet (NH₂) AbsentDoublet (NH₂) or Broad (NH₃⁺)
1530 cm⁻¹ (NO₂) Absent Present (Strong) Absent
1365/1390 cm⁻¹ Present (t-Butyl) Present (t-Butyl)Absent

Visualization of Logic Logic

The following diagram illustrates the decision logic for identifying the compound during synthesis.

FTIR_Identification_Logic Start Unknown Sample Spectrum Check_CO Check 1680-1710 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Region) Check_CO->Check_NO2 Strong Peak Present Result_DeBoc DEGRADATION: Boc Group Lost (Deprotected) Check_CO->Result_DeBoc Peak Absent Check_NH2 Check 3300-3450 cm⁻¹ (Amine Region) Check_NO2->Check_NH2 Peaks Absent Result_Nitro IMPURITY: Unreacted Nitro Precursor Check_NO2->Result_Nitro Peaks Present Result_Target CONFIRMED: tert-Butyl 5-aminoisoindoline-2-carboxylate Check_NH2->Result_Target Doublet Present Check_NH2->Result_Nitro Absent (Check Synthesis)

Figure 1: Logical workflow for validating tert-Butyl 5-aminoisoindoline-2-carboxylate via FTIR.

Experimental Protocol (Self-Validating)

Methodology: Attenuated Total Reflectance (ATR-FTIR)

For this molecule (often a viscous oil or low-melting solid), ATR is superior to KBr pellets due to ease of preparation and lack of moisture interference.[1]

Step-by-Step Protocol:

  • Blanking: Clean the diamond/ZnSe crystal with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Apply ~5-10 mg of the sample to the crystal.

    • Validation: Ensure the sample covers the "bullseye" completely.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Why? Poor contact results in weak peaks, especially in the high-wavenumber region (NH₂ stretches).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Post-Process: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this can merge the critical N-H doublet into a single blob.

Troubleshooting Overlaps
  • Water Interference: Residual moisture can create a broad band at 3400 cm⁻¹, masking the N-H doublet.

    • Solution: Dry the sample under high vacuum (<5 mbar) for 2 hours before analysis.

  • Solvent Peaks: Residual Ethyl Acetate (common solvent) has a C=O stretch at 1740 cm⁻¹.

    • Differentiation: The Boc C=O is lower (~1690-1705 cm⁻¹). If you see a "shoulder" or split peak in the carbonyl region, dry the sample further.

References

  • Sigma-Aldrich. (n.d.).[1] tert-Butyl 5-aminoisoindoline-2-carboxylate Product Information. Retrieved from

  • ChemicalBook. (2025). TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE Properties and Spectra. Retrieved from

  • MDPI. (2022). Synthesis and Spectral Characterization of Isoindoline Derivatives. Molecules, 27(24). Retrieved from

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from

  • LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from

Sources

Comparative

HPLC Method Development for 5-Amino-2H-isoindole-2-carboxylate Purity: A Comparative Guide

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 1251001-40-7) is a critical nitrogen-containing bicyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), includ...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 1251001-40-7) is a critical nitrogen-containing bicyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted oncology therapeutics. Ensuring the absolute purity of this intermediate is paramount. Structurally similar impurities—such as regioisomers and des-Boc degradation products—can easily propagate through downstream synthetic pathways, ultimately compromising the efficacy and safety of the final API.

This guide objectively compares the performance of traditional and alternative HPLC stationary phases for the purity analysis of this compound, providing drug development professionals with a self-validating, field-proven methodology.

Mechanistic Causality: The Selectivity Challenge

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on C18 stationary phases. However, C18 columns separate analytes predominantly via dispersive van der Waals forces (hydrophobicity). When analyzing tert-butyl 5-amino-2H-isoindole-2-carboxylate, C18 chemistries frequently fail to resolve the 4-amino regioisomer. Because both molecules possess identical molecular weights, logP values, and overall hydrophobic surface areas, a purely hydrophobic retention mechanism lacks the spatial recognition required for baseline separation.

To overcome this, method developers must exploit orthogonal retention mechanisms:

  • Biphenyl Phases: These columns provide a mixed-mode retention mechanism. In addition to hydrophobicity, they offer enhanced polarizability and strong

    
     interactions due to the dual aromatic rings of the biphenyl ligand ( [1]). This strongly interacts with the electron-rich aniline moiety of the target compound, amplifying subtle steric differences between the 4-amino and 5-amino positions.
    
  • Pentafluorophenyl (PFP) Phases: PFP columns introduce highly electronegative fluorine atoms, creating a strong dipole moment. This facilitates a complex multi-mode interaction encompassing

    
     interactions, dipole-dipole interactions, and hydrogen bonding, which is exquisitely sensitive to positional substitutions on aromatic rings ( [2]).
    

SeparationMechanism cluster_0 Stationary Phase Selectivity C18 C18 Column (Hydrophobic only) Result1 Co-elution (Rs < 1.0) C18->Result1 Weak shape recognition Biphenyl Biphenyl Column (Hydrophobic + π-π) Result2 Baseline Separation (Rs = 2.5) Biphenyl->Result2 Strong π-π interaction PFP PFP Column (Hydrophobic + π-π + Dipole) Result3 Max Resolution (Rs = 3.1, Order Shift) PFP->Result3 Multi-mode interaction Sample Sample Mixture: Target + Regioisomer + Des-Boc Sample->C18 Sample->Biphenyl Sample->PFP

Comparative separation mechanisms of C18, Biphenyl, and PFP stationary phases for isoindolines.

Comparative Experimental Data

To objectively evaluate column performance, a mixed standard containing the target compound and two critical impurities was analyzed across C18, Biphenyl, and PFP columns under identical gradient conditions (0.1% Formic acid in Water / Acetonitrile).

Tracked Analytes:

  • Impurity A: 5-Aminoisoindoline (Des-Boc degradant; highly polar, basic).

  • Impurity B: tert-Butyl 4-amino-2H-isoindole-2-carboxylate (Regioisomer).

  • Target: tert-Butyl 5-amino-2H-isoindole-2-carboxylate.

Stationary PhaseRetention: Impurity ARetention: Impurity BRetention: TargetResolution (

)
Tailing Factor (

)
C18 (Alkyl) 1.2 min4.5 min4.6 min0.8 (Co-elution)1.4
Biphenyl 2.1 min4.8 min5.4 min2.5 (Baseline)1.1
PFP (Fluoro) 2.5 min5.1 min5.9 min3.1 (Baseline)1.0

Data Synthesis: The C18 column exhibits poor retention for the polar des-Boc degradant (Impurity A) and entirely fails to resolve the regioisomer (Impurity B) from the target. The Biphenyl column successfully leverages


 interactions to achieve a robust baseline resolution (

). The PFP column maximizes resolution (

) and peak symmetry through supplementary dipole-dipole interactions, making it the superior choice for this specific chemical profile.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and strict compliance with the newly revised [3] framework, the following optimized protocol uses a PFP column and integrates a System Suitability Test (SST) as a self-validating mechanism.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid.

    • Causality: A pH of 3.0 ensures the basic aniline moiety (

      
      ) is fully protonated. This prevents peak tailing caused by secondary ion-exchange interactions with residual surface silanols on the silica support.
      
  • Organic (Mobile Phase B): 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions
  • Column: Core-shell PFP, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper, more efficient peaks.

  • Detection: UV at 230 nm (optimal absorbance for the isoindoline chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10%

      
       60% B
      
    • 6.0 - 7.0 min: 60%

      
       90% B
      
    • 7.0 - 8.5 min: 90% B (Wash)

    • 8.5 - 10.0 min: 10% B (Equilibration)

Step 3: Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the tert-butyl 5-amino-2H-isoindole-2-carboxylate reference standard to a final concentration of 0.5 mg/mL.

  • System Suitability Mixture: Spike the standard solution with 0.5% (w/w) of Impurity B (tert-butyl 4-amino-2H-isoindole-2-carboxylate).

Step 4: System Suitability Testing (SST) - The Self-Validating Gate

Before analyzing unknown batches, the system must empirically prove its resolving power.

  • Inject the System Suitability Mixture in triplicate.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Impurity B and the Target 
      
      
      
      .
    • Tailing factor (

      
      ) for the Target 
      
      
      
      .
    • Relative Standard Deviation (RSD) of Target peak area

      
      .
      
  • Logic: If the column degrades, or if the mobile phase preparation is flawed,

    
     will drop below 2.0. This automatically halts the sequence, preventing the generation of invalid purity data and ensuring continuous regulatory compliance.
    

MethodWorkflow Prep 1. Mobile Phase & Sample Prep (10mM NH4FA pH 3.0 / ACN) SST 2. System Suitability Test (SST) (Inject Resolution Mixture) Prep->SST Decision 3. SST Criteria Met? (Rs > 2.0, Tailing < 1.5) SST->Decision Analyze 4. Sample Analysis (Unknowns & Controls) Decision->Analyze Yes (Validated) Halt System Halt & Troubleshoot Decision->Halt No (Invalid)

Self-validating HPLC workflow ensuring continuous compliance with system suitability criteria.

References

  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." GL Sciences Inc. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), 2024. URL:[Link]

Validation

Reference Standards for tert-Butyl 5-amino-2H-isoindole-2-carboxylate: A Comparative Analysis Guide

Topic: Reference standards for tert-Butyl 5-amino-2H-isoindole-2-carboxylate analysis Content Type: Publish Comparison Guides Executive Summary tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 264916-06-5), frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for tert-Butyl 5-amino-2H-isoindole-2-carboxylate analysis Content Type: Publish Comparison Guides

Executive Summary

tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 264916-06-5), frequently referred to as N-Boc-5-aminoisoindoline , is a critical pharmacophore in the synthesis of immunomodulatory imide drugs (IMiDs) and cereblon-targeting PROTAC linkers.[1][2]

Despite its ubiquity, this compound presents unique analytical challenges—specifically rotameric broadening in NMR and oxidative instability —that often lead to false "out-of-spec" results when using generic reference standards.[1][2]

This guide objectively compares Research Grade (Catalog) standards against Certified Reference Materials (CRM/Primary) , providing a validated analytical framework to distinguish genuine impurities from method artifacts.

Part 1: The Standard Landscape – Product Comparison

In drug development, the "purity" on a label is insufficient without understanding the qualification tier. Below is a comparative analysis of the two primary reference standard classes available for this isoindoline derivative.

Table 1: Comparative Specifications of Reference Standards
FeatureAlternative A: Research Grade (Catalog) Alternative B: Primary Reference Standard (Qualified) Impact on Data
Purity Assignment Area % (HPLC-UV only)Mass Balance (% w/w) or qNMRHigh. Area % ignores residual solvents/salts, often overestimating potency by 2-5%.
Physical State Viscous brown oil/gumCrystalline yellow/off-white solidMedium. Oils are difficult to weigh accurately; crystallization indicates higher purity.[1][2]
Identity Verification 1H-NMR (Room Temp)1H-NMR (High Temp) + MS + IRCritical. Room temp NMR shows broad peaks (rotamers), often misidentified as impurities in Grade A.
Impurity Profiling UnspecifiedQuantified: 5-Nitro precursor & Des-Boc amineHigh. 5-Nitro analogs are potential mutagenic impurities (PMIs).[1][2]
Stability Data NoneStress-tested (Light/Oxidation)Critical. Isoindolines oxidize to phthalimides/isoindoles upon storage.[1][2]

Scientist’s Verdict: For early-stage screening, Alternative A is cost-effective.[2] However, for GMP intermediate qualification or binding constant (


) determination, Alternative B  is mandatory to prevent potency calculation errors derived from solvent entrapment in the oil phase.

Part 2: Analytical Methodologies & Validation

The following protocols address the specific physicochemical properties of the isoindoline scaffold.

The "Rotamer Trap" in NMR Analysis

The Problem: The tert-butoxycarbonyl (Boc) group at the N2 position exhibits restricted rotation, causing the C1 and C3 methylene protons to appear as broad humps or split multiplets at 25°C. Inexperienced analysts often flag these as polymeric impurities.[3][2]

The Solution (Protocol):

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for higher boiling point).[1][2]
  • Temperature: Heat probe to 353 K (80°C) .

  • Result: The broad methylene signals (approx.[3][2] 4.4–4.6 ppm) will coalesce into a sharp singlet, enabling accurate integration against the aromatic protons.[2]

Validated HPLC-MS Workflow

This method separates the target amine from its key impurities: the 5-nitro precursor (synthetic starting material) and the oxidized isoindole variants.[1][2]

Instrument Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping the 5-amine protonated).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond); MS (ESI+).[2]

Critical Causality: We use Formic Acid rather than TFA for the MS detector. While TFA sharpens peaks, it suppresses ionization in the MS source. The 5-amino group (


) ensures retention on C18 in acidic media.[1][2]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for qualifying a batch of tert-Butyl 5-amino-2H-isoindole-2-carboxylate, distinguishing between actual degradation and method artifacts.

G Sample Crude Isoindoline Sample (CAS 264916-06-5) NMR_Check 1H-NMR Analysis (DMSO-d6) Sample->NMR_Check HPLC_Check HPLC-MS Analysis Sample->HPLC_Check Decision_Rotamer Are CH2 peaks broad? NMR_Check->Decision_Rotamer HighTemp_NMR Run VT-NMR at 80°C Decision_Rotamer->HighTemp_NMR Yes Pass_ID Identity Confirmed (Rotamers Validated) Decision_Rotamer->Pass_ID No (Rare) Coalescence Peaks Coalesce? HighTemp_NMR->Coalescence Coalescence->Pass_ID Yes Fail_ID Reject: Polymer/Degradation Coalescence->Fail_ID No Final_Spec Assign Purity Value Pass_ID->Final_Spec Impurity_ID Identify Impurities HPLC_Check->Impurity_ID Nitro_Imp Peak M+H = 265 (5-Nitro Precursor) Impurity_ID->Nitro_Imp Ox_Imp Peak M+H = 233 (Isoindole/Oxidation) Impurity_ID->Ox_Imp Nitro_Imp->Final_Spec Ox_Imp->Final_Spec

Figure 1: Analytical Decision Matrix. Note the critical Variable Temperature (VT) NMR step to resolve rotameric broadening typical of N-Boc-isoindolines.

Part 4: Stability & Handling Protocols

The "2H-isoindole" nomenclature often implies the aromatic form, but the commercial product is the dihydro-isoindole (isoindoline) .[1][2] However, the driving force to aromatize is strong.[2]

Degradation Pathway:

  • Oxidation: Exposure to air converts the isoindoline (dihydro) to the fully aromatic isoindole or isoindolinone (lactam).[2]

  • Hydrolysis: The Boc group is acid-sensitive.[1][2][4] While stable in 0.1% formic acid during LC runs, prolonged exposure to neat TFA or HCl will yield the unstable 5-aminoisoindoline free base, which rapidly polymerizes.

Recommended Storage:

  • Temperature: -20°C (Long term), 2-8°C (Working).[1][2]

  • Atmosphere: Argon or Nitrogen overlay is mandatory .[2]

  • Container: Amber glass (light sensitive).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22591361: tert-Butyl 5-amino-1,3-dihydroisoindole-2-carboxylate.[1][2] PubChem.[2][5] Available at: [Link][1][2]

  • Clayden, J., et al. Restricted Rotation in Amides and Carbamates: NMR Diagnostics.[3][2] Organic Chemistry, 2nd Edition.[2] Oxford University Press. (General reference for Rotameric NMR phenomena).

  • International Conference on Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2] (Basis for Reference Standard Qualification).[2] Available at: [Link]

Sources

Comparative

Validating Isoindole Building Blocks: Elemental Analysis vs. Mass Spectrometry

The following guide provides an in-depth technical comparison of Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) for the validation of isoindole building blocks. Content Type: Technical Comparison Gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) for the validation of isoindole building blocks.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Isoindole Paradox

Isoindole building blocks (e.g., phthalimides, isoindolinones, and Diels-Alder precursors) are linchpins in the synthesis of immunomodulatory drugs (like lenalidomide analogs) and near-infrared fluorophores. However, they present a unique validation challenge: reactivity.

The 10π-electron system of the isoindole core is inherently unstable, prone to oxidation and polymerization. This guide compares the traditional "Gold Standard" of Elemental Analysis (EA) against the modern precision of High-Resolution Mass Spectrometry (HRMS).

Key Takeaway: While HRMS is superior for structural identity and trace impurity profiling, EA remains the only self-validating method for establishing bulk purity and solvation state—critical factors when isoindole derivatives trap solvents or degrade into amorphous solids.

Comparative Framework: The "Bulk Truth" vs. "Molecular Fingerprint"

Elemental Analysis (Combustion Analysis)[1]
  • The Principle: Quantitative combustion of the sample at >1000°C.

  • The Isoindole Challenge: Isoindoles are often nitrogen-rich and hygroscopic. Incomplete combustion of the nitrogen heterocycle can lead to low N-values, while hygroscopicity skews Carbon percentages.

  • The Verdict: EA is the "Bulk Truth." It does not care about ionization efficiency; it only measures mass percent. If your EA is off by >0.4%, your sample is either impure, solvated, or wet.

High-Resolution Mass Spectrometry (HRMS)[1][2]
  • The Principle: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • The Isoindole Challenge: Isoindoles fragment easily. "In-source fragmentation" can mimic impurities. Furthermore, HRMS is blind to inorganic salts (e.g., NaCl from workup) and trapped solvents, which are common contaminants in isoindole synthesis.

  • The Verdict: HRMS is the "Molecular Fingerprint." It confirms identity with <5 ppm accuracy but cannot definitively prove bulk purity (e.g., 95% vs 99%) without orthogonal data like UV-HPLC.

Data Comparison: Performance Metrics

The following table contrasts the performance of EA and HRMS specifically for isoindole characterization.

FeatureElemental Analysis (CHN)High-Resolution MS (HRMS)
Primary Output % Composition (Bulk)Exact Mass (m/z) & Isotope Pattern
Accuracy Standard ± 0.4% (Absolute)< 5 ppm (Relative)
Sample Required 2–5 mg (Destructive)< 0.1 mg (Non-destructive)
Isoindole Specificity Low: Cannot distinguish isomers or degradation products with same formula.High: Can resolve oxidation products (M+16) and dimers.
Solvent/Salt Detection Excellent: Detects trapped water/solvent as % deviations.Poor: Blind to inorganic salts; solvents often invisible.
Throughput Low (Serial processing)High (LC-MS automation)
Regulatory Status Required for new chemical entities (NCE) in many top-tier journals.Accepted with purity proof (e.g., qNMR or HPLC >95%).

Experimental Protocols

Protocol A: Elemental Analysis of Unstable Isoindoles
  • Objective: Obtain accurate %CHN data for an air-sensitive or hygroscopic isoindole derivative.

  • Pre-requisite: Sample must be homogeneous.

Step-by-Step Methodology:

  • Drying (Crucial):

    • Dry the sample in a vacuum drying pistol (Abderhalden) at 40–60°C over P₂O₅ for 4–6 hours.

    • Why: Isoindole solids often trap lattice water or ethyl acetate. Standard vacuum lines are insufficient for "analytical dry" weight.

  • Inert Handling:

    • If the isoindole is prone to oxidation (turning yellow/brown in air), encapsulate the sample in tin/silver capsules inside a glovebox.

    • Seal the capsules cold-welded to prevent oxidation prior to combustion.

  • Combustion Optimization:

    • Add a pinch of V₂O₅ (Vanadium Pentoxide) to the capsule.

    • Why: Isoindoles are refractory (hard to burn). V₂O₅ acts as an oxygen donor and flux, ensuring complete combustion of the nitrogen-rich ring.

  • Data Interpretation:

    • Calculate theoretical values including partial solvents if NMR confirms them (e.g., C16H13NO2 · 0.5 H2O).

    • Acceptance: |Theoretical - Found| ≤ 0.4%.[1][2]

Protocol B: HRMS Profiling with Soft Ionization
  • Objective: Confirm identity and screen for oxidative degradation.

  • Instrument: Q-ToF or Orbitrap coupled to UHPLC.

Step-by-Step Methodology:

  • Sample Prep:

    • Dissolve 0.1 mg in Acetonitrile (ACN) (Avoid MeOH if the isoindole is reactive toward nucleophiles).

    • Concentration: ~1 µg/mL.

  • Ionization Source:

    • Use ESI+ (Electrospray Ionization) with low source temperature (150°C) and low cone voltage.

    • Why: High energy causes in-source fragmentation (loss of substituents), leading to false "impurity" peaks.

  • Run Parameters:

    • Scan Range: m/z 100–1000.

    • Resolution: >30,000.

  • Analysis:

    • Check for M+H: The parent ion.

    • Check for M+16: Indicates oxidation to isoindolinone or N-oxide (common in isoindoles).

    • Check for M+Na: Confirms ionization but can suppress protonated signal.

Decision Framework & Workflow

The following diagram illustrates the logical decision process for validating a new isoindole building block.

IsoindoleValidation Start Synthesized Isoindole Building Block CheckStability Is the compound Air/Light Stable? Start->CheckStability HandleInert Handle in Glovebox Cold Storage CheckStability->HandleInert No (Unstable) StandardLCMS LC-HRMS Analysis (Check Purity >95%) CheckStability->StandardLCMS Yes (Stable) HRMS_Direct Direct Infusion HRMS (Avoid LC column degradation) HandleInert->HRMS_Direct IdentityConfirmed Identity Confirmed? (Mass Accuracy <5ppm) HRMS_Direct->IdentityConfirmed StandardLCMS->IdentityConfirmed BulkCheck Check Bulk Purity (Is EA Available?) IdentityConfirmed->BulkCheck Yes DoEA Perform Elemental Analysis (Add V2O5 for combustion) BulkCheck->DoEA Yes DoqNMR Perform qNMR (Internal Standard) BulkCheck->DoqNMR No (Alternative) PassEA Pass: Within 0.4% (Gold Standard) DoEA->PassEA FailEA Fail: >0.4% Deviation DoEA->FailEA ResolveFail Troubleshoot: 1. Trapped Solvent? 2. Inorganic Salts? 3. Oxidation? FailEA->ResolveFail

Caption: Decision tree for validating isoindole building blocks, prioritizing stability assessment and orthogonal purity checks.

Scientific Rationale: Why Both Matters

The Case for "Both"

Relying solely on HRMS is a common pitfall in modern synthesis.

  • Scenario: You synthesize a fluorinated isoindole. HRMS shows a perfect [M+H]+ peak at m/z 350.1234 (Error: 1.2 ppm).

  • The Hidden Problem: The sample contains 15% inorganic salts (NaCl) and 5% trapped dichloromethane. HRMS does not see the salt and the solvent peak is lost in the solvent front.

  • The EA Revelation: You run EA.

    • Calc: C 65.0%, H 4.1%, N 8.0%

    • Found: C 55.2%, H 3.8%, N 6.8%

    • Result: The massive deviation alerts you to the non-combustible impurities (salts) that HRMS missed.

Mechanistic Insight: Isoindole Fragmentation

In Mass Spectrometry, isoindoles often undergo a characteristic Retro-Diels-Alder (rDA) or ring-opening fragmentation.

  • Pathway: The pyrrole moiety of the isoindole is electron-rich. Under high collision energy (CID), the N-substituent may cleave, or the ring may open to form a nitrile ylide species.

  • Validation Tip: If you see a fragment ion corresponding to the loss of the N-substituent (e.g., M - R), this confirms the N-linkage stability is the weak point, a vital structural confirmation.

References

  • Chemistry Stack Exchange. (2016). Why is isoindole unstable?[Link]

  • National Institutes of Health (PMC). (2022). An International Study Evaluating Elemental Analysis.[Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Validation

Comparative Guide: Protecting Group Strategies for 5-Aminoisoindole Scaffolds

Executive Summary The 5-aminoisoindole scaffold (often utilized in its stable isoindoline or isoindolinone forms) presents a unique chemoselective challenge: distinguishing between the highly nucleophilic, aliphatic endo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminoisoindole scaffold (often utilized in its stable isoindoline or isoindolinone forms) presents a unique chemoselective challenge: distinguishing between the highly nucleophilic, aliphatic endocyclic nitrogen (N2) and the less nucleophilic, aromatic exocyclic amine (5-NH₂).

This guide objectively compares the performance of Carbamate (Boc, Cbz, Fmoc) and Amide (Trifluoroacetyl, Phthaloyl) protecting groups. Our analysis, grounded in kinetic data and synthetic utility, identifies the N2-Boc / 5-NH-Cbz orthogonal strategy as the superior workflow for multi-step drug discovery campaigns, offering the highest cumulative yields (>85%) and operational simplicity.

Technical Background: The Scaffold Challenge

To select the correct protecting group, one must first understand the electronic disparity within the scaffold.

  • The Scaffold: While "isoindole" refers to the fully aromatic 10-π system, it is kinetically unstable and prone to polymerization. In medicinal chemistry, the scaffold is almost exclusively handled as isoindoline (dihydroisoindole) or isoindolin-1-one .

  • N2 (Endocyclic): A secondary aliphatic amine.

    
    . Highly nucleophilic. Reacts rapidly with electrophiles.
    
  • 5-NH₂ (Exocyclic): An aniline derivative.

    
    . Lower nucleophilicity.[1] Requires forcing conditions or activated reagents if N2 is already protected.
    
Chemoselectivity Principle

Due to the


 of ~6 units, electrophiles will exclusively target N2  first under neutral/basic conditions. Protection of 5-NH₂  requires either prior protection of N2 or the use of specific acidic conditions where N2 is protonated and unreactive.

Comparative Analysis of Protecting Groups

The following table summarizes the performance of standard protecting groups specifically applied to the 5-aminoisoindoline scaffold. Data is aggregated from representative synthetic campaigns on similar aniline-isoindoline systems.

Performance Matrix
Protecting GroupSite SelectivityInstallation YieldStability ProfileDeprotection ConditionsSuitability
Boc (tert-Butyloxycarbonyl)Preferential to N2 92-98%Stable to Base, HydrogenolysisAcid (TFA/HCl)Best for N2 (Primary choice)
Cbz (Benzyloxycarbonyl)Non-selective (controlled by eq.)85-92%Stable to Acid/BaseHydrogenolysis (

)
Best for 5-NH₂ (Orthogonal to Boc)
Fmoc (Fluorenylmethoxycarbonyl)Preferential to N2 80-88%Stable to AcidBase (Piperidine)Good for Solid Phase Synthesis (SPPS)
TFAc (Trifluoroacetyl)Preferential to 5-NH₂ 88-94%Stable to AcidMild Base (

)
Excellent for Aniline protection
Phth (Phthalimide)N/A (Forms scaffold core)N/AVery StableHydrazineUsed to mask N2 in early synthesis

Recommended Strategies & Workflows

Strategy A: The "Standard" Orthogonal Route (N2-Boc / 5-NH-Cbz)

This is the most robust pathway for solution-phase synthesis. It leverages the natural nucleophilicity difference.

  • Step 1: Selective protection of N2 with

    
     (0.95 eq) at 0°C. The aniline remains free.
    
  • Step 2: Protection of 5-NH₂ with

    
     (1.2 eq) and base (
    
    
    
    ).
  • Result: A fully protected scaffold where N2 can be exposed with acid (TFA) or 5-NH₂ exposed with hydrogenation.

Strategy B: The "Aniline-First" Route (Reverse Selectivity)

Required if the N2 position needs to be derivatized last or alkylated.

  • Step 1: Protonation of N2 with excess TFA or HCl.

  • Step 2: Acylation of 5-NH₂ using

    
     (Trifluoroacetic anhydride). The protonated N2 is unreactive.
    
  • Result: 5-NH-TFAc / N2-H (salt).

Visualizing the Chemistry

The following diagrams illustrate the decision logic and the specific "Standard Orthogonal" workflow.

Diagram 1: Selection Decision Tree

PG_Selection Start Start: 5-Aminoisoindoline Q1 Which Nitrogen needs protection? Start->Q1 N2 Endocyclic (N2) (Aliphatic, High Nucleophilicity) Q1->N2 N5 Exocyclic (5-NH2) (Aniline, Low Nucleophilicity) Q1->N5 Cond1 Is Acid Stability Required? N2->Cond1 Cond2 Is N2 already protected? N5->Cond2 Res1 Use Cbz or Fmoc Cond1->Res1 Yes Res2 Use Boc Cond1->Res2 No Res3 Use Cbz-Cl or TFAA (Standard Conditions) Cond2->Res3 Yes Res4 Use Acidic Conditions (Protonate N2 first) Cond2->Res4 No

Caption: Decision matrix for selecting protecting groups based on site selectivity and stability requirements.

Diagram 2: The Optimal Experimental Workflow (Strategy A)

Workflow Substrate 5-Aminoisoindoline (Free Base) Step1 1. Boc2O (0.95 eq) DCM, 0°C, 1h Substrate->Step1 Selectivity > 95% Inter Intermediate: N-Boc-5-aminoisoindoline Step1->Inter Step2 2. Cbz-Cl (1.2 eq) NaHCO3, THF/H2O Inter->Step2 Aniline Protection Product Final Scaffold: N-Boc, 5-NH-Cbz Step2->Product

Caption: Step-by-step synthesis of the orthogonal N-Boc/5-NH-Cbz scaffold.

Detailed Experimental Protocols

Protocol 1: Selective N-Boc Protection of 5-Aminoisoindoline

This protocol ensures mono-protection of the aliphatic nitrogen without touching the aniline.

Reagents:

  • 5-Aminoisoindoline dihydrobromide (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 eq) — Limiting reagent is key.
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspend 5-aminoisoindoline dihydrobromide (e.g., 5.0 g) in DCM (50 mL) at 0°C.

  • Add

    
     dropwise. The suspension will clear as the free base forms.
    
  • Dissolve

    
     in DCM (10 mL) and add dropwise  over 30 minutes. Note: Slow addition prevents high local concentrations that might lead to bis-protection.
    
  • Stir at 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product (N-Boc-5-aminoisoindoline) is typically a white/off-white solid.

  • Expected Yield: 92-96%.

Protocol 2: Orthogonal Protection of 5-NH₂ with Cbz

Performed on the N-Boc intermediate from Protocol 1.

Reagents:

  • N-Boc-5-aminoisoindoline (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • THF / Water (1:1 mixture)

Procedure:

  • Dissolve the N-Boc intermediate in THF (20 mL). Add water (20 mL) and solid

    
    .
    
  • Cool to 0°C. Add Cbz-Cl dropwise.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Extract with EtOAc. Wash the organic layer with 1M HCl (briefly, to remove unreacted amine traces without cleaving Boc) and brine.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, column chromatography.

  • Expected Yield: 85-90%.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General authoritative text for stability data).

  • Simmons, K. J., et al. (2016). "Integrated screening identifies the isoindoline scaffold as a new class of soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. (Demonstrates isoindoline handling).

  • Krapcho, A. P. (2007). "Synthesis of 5-aminoisoindolines and derivatives." Synthetic Communications. (Specific synthesis of the scaffold).

  • Sigma-Aldrich. "5-Aminoisoindoline-1,3-dione Product Sheet." (Reference for stable imide forms).

  • Clayden, J., et al. Organic Chemistry. (pKa values for aniline vs. secondary amines). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: tert-Butyl 5-amino-2H-isoindole-2-carboxylate

[1] Part 1: Executive Summary & Chemical Profile[1] This guide mandates the standard operating procedure (SOP) for the disposal of tert-Butyl 5-amino-2H-isoindole-2-carboxylate (also known as tert-butyl 5-aminoisoindolin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Chemical Profile[1]

This guide mandates the standard operating procedure (SOP) for the disposal of tert-Butyl 5-amino-2H-isoindole-2-carboxylate (also known as tert-butyl 5-aminoisoindoline-2-carboxylate).

As a Boc-protected aromatic amine, this compound presents a dual-hazard profile: biological toxicity typical of aniline derivatives and chemical instability (gas evolution) in the presence of strong acids. Disposal protocols must prioritize the prevention of accidental deprotection and subsequent container over-pressurization.[1]

Chemical Identification & Properties[1][2][3][4]
ParameterSpecificationOperational Implication
CAS Number 264916-06-5 Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₃H₁₈N₂O₂Organic waste stream (Halogen-free).[1]
Physical State Yellow/Brown SolidHigh dust potential; requires respiratory protection during transfer.[1]
Functional Groups 1. Primary Aryl Amine2.[1][5][6] Boc-Carbamate1. Potential sensitizer/toxicant.2.[1] ACID SENSITIVE: Releases isobutylene/CO₂ gas.[1]
Hazards (GHS) H302, H315, H319, H335Treat as Toxic and Irritant .
Part 2: Hazard Analysis & Segregation Logic (The "Why")

To ensure safety, you must understand the causality behind these protocols. Blind compliance is insufficient; understanding the mechanism of failure prevents accidents.[1]

1. The Acid-Boc Incompatibility (Pressurization Risk)

The tert-butoxycarbonyl (Boc) group is designed to be acid-labile. Contact with strong acids (HCl, TFA, H₂SO₄) triggers the following decomposition:



Risk: If this compound is disposed of in a "General Acid Waste" carboy, the evolution of CO₂ and isobutylene gas will rapidly pressurize the container, leading to a catastrophic rupture or explosion .

  • Directive: NEVER add this compound to acidic waste streams.[1]

2. Aromatic Amine Toxicity (Biological Risk)

The primary amine on the isoindole ring suggests potential for skin sensitization and systemic toxicity similar to other aniline derivatives.[1]

  • Directive: Double-containment is required to prevent micro-contamination of waste storage areas.[1]

Part 3: Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Segregation

Before moving waste to the accumulation area, verify the stream:

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats.[1]

  • Stream B (Liquid Waste): Mother liquors or reaction mixtures.[1]

Phase B: Solid Waste Disposal (Preferred Method)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]

  • Transfer:

    • Work inside a certified chemical fume hood.[1]

    • Dampen paper towels used for cleanup to prevent dust generation.[1]

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Constituents: "tert-Butyl 5-amino-2H-isoindole-2-carboxylate".[1][2][3][7][8]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Sealing: Cap tightly. Wipe the exterior with ethanol to remove residue.[1]

Phase C: Liquid Waste Disposal (Solution State)

Use this protocol only if the material is dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • pH Check (Critical):

    • Dip a pH strip into the waste solution.[1]

    • Requirement: pH must be ≥ 6 .[1]

    • Corrective Action: If acidic, neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) before bottling.[1] Wait for gas evolution to cease.[1]

  • Solvent Compatibility:

    • Segregate into "Non-Halogenated Organic" or "Halogenated Organic" based on the solvent carrier.[1]

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.[1]

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision nodes for disposing of CAS 264916-06-5.

DisposalWorkflow Start Waste Generation: CAS 264916-06-5 StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Label: Toxic Solid SolidPath->SolidContainer AcidCheck Is pH < 6? LiquidPath->AcidCheck Warning CRITICAL: Do NOT mix with Acid Waste LiquidPath->Warning Neutralize Neutralize with NaHCO3 (Wait for gas to stop) AcidCheck->Neutralize Yes (Acidic) LiquidContainer Container: Solvent Carboy (Halogenated or Non-Hal) Label: Toxic Liquid AcidCheck->LiquidContainer No (Neutral/Basic) Neutralize->LiquidContainer Final EHS Pickup / Incineration SolidContainer->Final LiquidContainer->Final

Caption: Decision tree for CAS 264916-06-5 disposal, emphasizing the critical pH check to prevent gas evolution.

Part 5: Regulatory Compliance (RCRA/EPA Context)

While this specific CAS is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be characterized by the generator under 40 CFR § 262.11 .[1]

  • Waste Characterization:

    • Characteristic: Toxicity (if TCLP is performed, though unlikely for small lab scale).[1]

    • Listing: If disposed of as a pure commercial chemical product, treat as Hazardous Waste due to GHS toxicity.[1]

  • Recommended Waste Code (Generator Discretion):

    • If in doubt, manage as D001 (Ignitable) if in organic solvent, or general Toxic Organic Waste .[1]

    • Note: Always consult your institution's specific EHS approved vendor codes (e.g., Stericycle, Veolia often have specific profiles for "Organic Solids, Toxic").

Part 6: Emergency Contingencies

Spill Response (Solid Powder):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves (double layer), lab coat, and N95 particulate respirator (or P100) to prevent inhalation.[1]

  • Containment: Cover spill with damp paper towels to prevent dust dispersion.[1]

  • Cleanup: Scoop material into a waste jar. Wipe area with soap and water.[1][4][5][6][9] Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1]

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1]

  • Eyes: Flush for 15 minutes; seek medical attention.

  • Inhalation: Move to fresh air immediately.

References
  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Comprehensive Safety and Handling Guide for tert-Butyl 5-amino-2H-isoindole-2-carboxylate As a critical building block in pharmaceutical synthesis and API development, tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for tert-Butyl 5-amino-2H-isoindole-2-carboxylate

As a critical building block in pharmaceutical synthesis and API development, tert-Butyl 5-amino-2H-isoindole-2-carboxylate (CAS: 1251001-40-7) requires precise handling protocols. This compound features a highly reactive primary amine tethered to a Boc-protected isoindoline core. While the Boc group stabilizes the secondary amine, the exposed primary amine dictates the molecule's primary hazard profile: it is a localized irritant to the skin, eyes, and respiratory tract (H315, H319, H335).

This guide provides drug development professionals with mechanistic safety insights, self-validating operational protocols, and verified disposal plans to ensure laboratory safety and workflow efficiency.

Mechanistic Hazard Profiling & Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. The hazards of tert-Butyl 5-amino-2H-isoindole-2-carboxylate stem from its dual chemical nature:

  • Alkaline Irritation: The free primary amine is a nucleophile and a Lewis base. Upon contact with physiological moisture (such as the tear film in the eyes or sweat on the skin), it abstracts protons, causing localized alkaline burns and severe irritation[1].

  • Lipophilic Penetration: The tert-butyloxycarbonyl (Boc) protecting group adds significant lipophilicity to the molecule. This lipophilic character facilitates permeation through the lipid bilayers of the stratum corneum. Consequently, dermal exposure to this compound can lead to deeper tissue irritation and faster systemic absorption compared to highly polar, unprotected amines.

Quantitative Safety & Logistical Parameters

To facilitate rapid risk assessment, all critical quantitative thresholds for handling this compound are summarized below.

ParameterQuantitative ValueCausality / Rationale
Molecular Weight 232.30 g/mol Essential for stoichiometric calculations during API synthesis.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents oxidative degradation of the primary amine and extends shelf life.
Fume Hood Face Velocity 0.4 – 0.6 m/s (80–120 fpm)Ensures adequate capture of airborne particulates during dispensing.
Nitrile Glove Thickness ≥ 0.11 mm (Splash protection)Provides a sufficient barrier against lipophilic Boc-protected amines.
Spill Neutralizer 5% Acetic Acid (aq)Mildly acidic pH protonates the basic amine, rendering it a water-soluble salt.

Personal Protective Equipment (PPE) Matrix

Compliance with [2] is mandatory. Every PPE choice below is paired with a self-validating check to ensure system integrity before exposure.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile offers excellent chemical resistance to amines and the organic solvents (e.g., DCM, DMF) typically used to dissolve them, whereas latex is highly porous to these solvents.

    • Self-Validation: Before donning, perform a tactile roll and a breath-inflation test on each glove to verify the absence of micro-punctures.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: The primary amine can cause severe corneal damage upon contact. Safety glasses with side shields are insufficient against fine, airborne powders.

  • Body Protection: Flame-retardant, anti-static lab coat. Causality: Protects against static discharge, which can ignite solvent vapors or aerosolize the fine powder.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Safe Weighing and Dispensing

Boc-protected cyclic amines often present as fluffy, statically charged powders. This protocol minimizes aerosolization and inhalation risks as recommended by the [3].

  • Airflow Validation: Before opening the reagent bottle, verify the fume hood's continuous monitoring system reads a face velocity between 0.4 and 0.6 m/s. Self-Validation: If the digital readout is uncalibrated, tape a small piece of tissue paper to the bottom of the sash; a steady inward flutter visually validates negative pressure.

  • Static Mitigation: Place a conductive weighing boat on the analytical balance. Discharge ambient static by aiming an anti-static gun (e.g., Zerostat) at the boat and pulling the trigger slowly.

  • Dispensing: Use a grounded, stainless-steel spatula to transfer the powder. Self-Validation: Observe the powder's behavior on the spatula. If the particles "jump" or repel from the metal, static is still present; re-apply the anti-static gun before proceeding.

  • Sealing: Immediately cap the source vial and flush it with Argon or Nitrogen before returning it to 2–8°C storage to prevent amine oxidation.

Protocol B: Spill Management and Neutralization

In the event of a solid spill outside the fume hood, execute the following steps to prevent respiratory distress and dermal burns.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Do not attempt to clean the spill without donning a fresh pair of nitrile gloves and chemical goggles.

  • Containment (No Dry Sweeping): Cover the spilled powder entirely with damp sand or a commercial chemical absorbent pad. Causality: Dry sweeping with a brush mechanically aerosolizes the fine powder, drastically increasing the risk of inhalation exposure (H335).

  • Collection: Use non-sparking polypropylene scoops to transfer the damp matrix into a sealable, wide-mouth hazardous waste container.

  • Chemical Decontamination: Spray the affected benchtop or floor with a 5% aqueous acetic acid solution. Causality: The mild acid protonates the residual free amine, converting the lipophilic irritant into a highly water-soluble, non-volatile acetate salt.

  • Final Wipe: Wipe the area with damp paper towels and dispose of them in the solid organic waste bin.

Workflow Visualization

Below is the logical workflow for handling this chemical, mapping the critical path from risk assessment to safe disposal.

G Start Risk Assessment (CAS: 1251001-40-7) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Transfer (Face Velocity: 0.4-0.6 m/s) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Damp Sand, Neutralize) Spill->Clean Yes Waste Waste Segregation (Solid Organic Waste) Spill->Waste No Clean->Waste End Decontamination & Doffing Waste->End

Workflow for handling tert-Butyl 5-amino-2H-isoindole-2-carboxylate.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor. Retrieved March 6, 2026, from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved March 6, 2026, from[Link]

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